molecular formula C41H43ClN10O7 B12405660 Fak protac B5

Fak protac B5

Cat. No.: B12405660
M. Wt: 823.3 g/mol
InChI Key: WGXCHVXCUMEKET-UHFFFAOYSA-N
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Description

Fak protac B5 is a useful research compound. Its molecular formula is C41H43ClN10O7 and its molecular weight is 823.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H43ClN10O7

Molecular Weight

823.3 g/mol

IUPAC Name

2-[[5-chloro-2-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-5-oxopentyl]piperazin-1-yl]-2-methoxyanilino]pyrimidin-4-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C41H43ClN10O7/c1-43-37(55)25-8-3-4-10-28(25)46-36-27(42)23-44-41(49-36)47-29-14-13-24(22-32(29)59-2)51-20-18-50(19-21-51)17-6-5-12-33(53)45-30-11-7-9-26-35(30)40(58)52(39(26)57)31-15-16-34(54)48-38(31)56/h3-4,7-11,13-14,22-23,31H,5-6,12,15-21H2,1-2H3,(H,43,55)(H,45,53)(H,48,54,56)(H2,44,46,47,49)

InChI Key

WGXCHVXCUMEKET-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC

Origin of Product

United States

Foundational & Exploratory

Fak protac B5 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of FAK PROTAC B5

Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical regulator of cellular processes integral to cancer progression, including cell survival, proliferation, migration, and invasion.[1] Overexpressed in numerous tumor types, FAK executes its functions through both kinase-dependent signaling and kinase-independent scaffolding activities.[2][3] While traditional small-molecule inhibitors have been developed to target FAK's kinase activity, they fail to address its scaffolding functions, potentially leading to incomplete pathway inhibition and the development of drug resistance.[2][4]

Proteolysis-targeting chimera (PROTAC) technology offers a novel therapeutic strategy to overcome these limitations.[5] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, inducing the target's ubiquitination and subsequent degradation by the proteasome.[6] This event-driven, catalytic mechanism allows for the elimination of the entire target protein, thereby abrogating both its enzymatic and non-enzymatic functions.[7] this compound is a potent and selective FAK-degrading PROTAC that has demonstrated significant anti-tumor activity in non-small cell lung cancer models.[8][9] This document provides a detailed technical overview of its core mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions by chemically inducing the proximity of FAK to the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] Structurally, it consists of three key components: a ligand that binds to FAK (derived from the FAK inhibitor PF-562271), a ligand that recruits the CRBN E3 ligase (a Pomalidomide derivative), and a chemical linker that connects the two.[2]

The mechanism proceeds through the following steps:

  • Ternary Complex Formation: this compound simultaneously binds to FAK and the CRBN subunit of the Cullin-4-RING E3 ubiquitin ligase (CRL4-CRBN) complex, forming a key FAK-B5-CRBN ternary complex.[6]

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase complex to efficiently transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the FAK protein.

  • Proteasomal Degradation: The resulting poly-ubiquitinated FAK is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell.[8][10] This process is catalytic, as this compound is released after inducing degradation and can proceed to engage another FAK molecule.

This degradation is confirmed to be dependent on the proteasome pathway, as treatment with a proteasome inhibitor like MG132 can rescue the FAK protein from degradation induced by FAK-targeting PROTACs.[4]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation FAK FAK Protein (Target) PROTAC This compound FAK->PROTAC Binds Ternary FAK-B5-CRBN Ternary Complex E3_Ligase CRL4-CRBN E3 Ligase E3_Ligase->PROTAC Binds FAK_Ub Poly-ubiquitinated FAK Ternary->FAK_Ub Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome FAK_Ub->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation WB_Workflow start Start: A549 Cell Culture treatment Treat with This compound start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-FAK, Anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis: Quantify Degradation detection->analysis end End analysis->end

References

Fak protac B5 function in non-small cell lung cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Function of FAK PROTAC B5 in Non-Small Cell Lung Cancer

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in non-small cell lung cancer (NSCLC) and is correlated with advanced tumor stage and metastasis.[1][2] FAK integrates signals from integrins and growth factor receptors to regulate critical cellular processes including proliferation, survival, migration, and invasion, making it a compelling therapeutic target.[3][4] However, traditional small-molecule kinase inhibitors have shown modest clinical efficacy, in part because they fail to address FAK's non-catalytic scaffolding functions.[5][6] Proteolysis-targeting chimera (PROTAC) technology offers a novel approach by inducing the targeted degradation of the entire FAK protein, thereby eliminating both its kinase and scaffolding activities.[7][8] This guide focuses on this compound, a potent and selective FAK degrader, detailing its mechanism of action, functional impact on NSCLC cells, and the experimental protocols used for its evaluation.

Introduction: The Role of FAK in NSCLC

Focal Adhesion Kinase (FAK) is a key mediator of signaling pathways that are fundamental to cancer progression.[3] Activated by upstream signals from integrins and growth factor receptors, FAK autophosphorylates at Tyrosine 397 (Y397).[9] This event creates a high-affinity binding site for Src family kinases, leading to the formation of a FAK/Src complex that activates multiple downstream oncogenic pathways.[9][10]

Key FAK-mediated signaling cascades in NSCLC include:

  • PI3K/Akt Pathway: Promotes cell survival, proliferation, and epithelial-mesenchymal transition (EMT).[1][9]

  • Ras-MAPK Pathway: The FAK/Src complex can activate the Ras-MAPK cascade, driving cell cycle progression.[9][10]

  • Cell Cycle Regulation: FAK can increase the expression of Cyclin D1 while decreasing the Cdk inhibitor p21, further promoting proliferation.[9]

Given its central role, FAK is a prime target for therapeutic intervention in NSCLC.

The PROTAC Approach for Targeting FAK

PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system.[11] A typical PROTAC consists of a ligand that binds the protein of interest (e.g., FAK), a linker, and a ligand that recruits an E3 ubiquitin ligase.[11] This ternary complex formation brings the E3 ligase into close proximity with the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[8][11]

This degradation-based approach offers a significant advantage over simple inhibition by eliminating the entire protein, thereby abrogating both its kinase-dependent and kinase-independent scaffolding functions, which are crucial for tumor progression.[7][12]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation FAK FAK Protein (Target) Ternary_Complex FAK :: PROTAC B5 :: E3 Ligase (Ternary Complex) FAK->Ternary_Complex Binding PROTAC_B5 This compound E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_FAK Poly-ubiquitinated FAK Protein Ternary_Complex->Ub_FAK Ubiquitination Proteasome Proteasome Ub_FAK->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Mechanism of Action for this compound.

This compound: Quantitative Efficacy in NSCLC

This compound is a novel degrader that has demonstrated potent activity against NSCLC cell lines, specifically the A549 human lung adenocarcinoma line.[7] It effectively binds to FAK, induces its degradation, and consequently inhibits key cancer-promoting functions.

Table 1: In Vitro Activity of this compound
ParameterCell LineValueSource
FAK Binding Affinity (IC₅₀)N/A14.9 nM[7][13][14]
Anti-proliferative Activity (IC₅₀)A5490.14 ± 0.01 µM[7][13]
FAK Protein DegradationA54986.4% at 10 nM[7][13]
Table 2: Functional Effects of this compound in A549 Cells
Functional AssayConcentrationDurationOutcomeSource
Cell Migration Inhibition0 - 1.8 µM72 hSignificant, concentration-dependent reduction in cell migration[13]
Cell Invasion Inhibition0 - 1.8 µM72 hConcentration-dependent inhibition of cell invasion[13]

FAK Signaling Pathways Targeted by Degradation

By inducing the degradation of FAK, PROTAC B5 effectively shuts down the entire FAK signaling hub. This prevents the activation of downstream effectors that drive NSCLC progression.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation (pY397) GF_Receptors Growth Factor Receptors GF_Receptors->FAK Activation (pY397) Degradation Degradation Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 Cell_Cycle Cyclin D1 ↑ p21 ↓ FAK->Cell_Cycle regulates Migration Migration & Invasion FAK->Migration PROTAC_B5 This compound PROTAC_B5->FAK Src->Grb2 Akt Akt PI3K->Akt Ras Ras Grb2->Ras Proliferation Proliferation Akt->Proliferation Survival Survival / Anti-Apoptosis Akt->Survival MAPK MAPK Ras->MAPK MAPK->Proliferation MAPK->Migration Cell_Cycle->Proliferation

FAK signaling pathways in NSCLC disrupted by PROTAC B5.

Detailed Experimental Protocols

The evaluation of this compound relies on a series of standardized in vitro assays to quantify its effects on protein levels, cell viability, and migratory potential.

Experimental_Workflow cluster_assays Functional Assays Start Start: NSCLC Cell Culture (e.g., A549) Treatment Treat cells with This compound (Dose-response & time-course) Start->Treatment WB Western Blot (Protein Degradation) Treatment->WB MTT MTT Assay (Cell Viability) Treatment->MTT WH Wound Healing Assay (Cell Migration) Treatment->WH TI Transwell Invasion Assay (Cell Invasion) Treatment->TI Analysis Data Analysis & Quantification WB->Analysis MTT->Analysis WH->Analysis TI->Analysis Conclusion Conclusion on B5 Efficacy Analysis->Conclusion

In Vitro experimental workflow for evaluating this compound.
Western Blot for FAK Degradation

This protocol is used to quantify the reduction in FAK protein levels following treatment with PROTAC B5.

  • Cell Culture and Lysis:

    • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0-100 nM) for a specified time (e.g., 24 hours).

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate for 10-15 seconds to shear DNA and ensure complete lysis.[15]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples. Add SDS loading buffer and heat at 95-100°C for 5 minutes.

    • Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[15]

    • Incubate the membrane with a primary antibody against FAK overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should be used on the same membrane.

    • Wash the membrane three times for 10 minutes each with TBST.[6]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[6]

    • Capture the signal using an imaging system. Quantify band intensity using software like ImageJ to determine the percentage of FAK degradation relative to the loading control.

MTT Assay for Cell Viability/Proliferation

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[5]

  • Cell Seeding:

    • Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.[13]

    • Allow cells to adhere for 24 hours.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).[13]

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1][7]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[5][9]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[1][13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

    • Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses collective cell migration by creating a cell-free gap in a confluent monolayer.

  • Monolayer and Scratch:

    • Seed A549 cells in a 12- or 24-well plate and grow to ~90-100% confluency.[16]

    • Create a uniform, straight scratch through the center of the monolayer using a sterile 200 µL pipette tip.[17]

    • Gently wash the wells twice with PBS to remove detached cells and debris.[14]

  • Treatment and Imaging:

    • Replenish each well with fresh medium containing the desired concentration of this compound or a vehicle control.

    • Immediately acquire baseline images (T=0) of the scratch at marked locations using an inverted microscope at 10x magnification.[14]

    • Incubate the plate at 37°C.

    • Acquire images of the same locations at subsequent time points (e.g., 24, 48, 72 hours).

  • Analysis:

    • Measure the width or area of the cell-free gap at each time point using software such as ImageJ.[17]

    • Calculate the percentage of wound closure relative to the initial gap area to quantify cell migration.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a simulated extracellular matrix (ECM).[2]

  • Chamber Preparation:

    • Use Transwell inserts with an 8 µm pore size membrane.

    • Coat the upper surface of the membrane with a thin layer of Matrigel (or a similar basement membrane extract) diluted in serum-free medium.[18]

    • Incubate the inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.[18]

  • Cell Seeding and Treatment:

    • Harvest A549 cells and resuspend them in serum-free medium containing the desired concentration of this compound.

    • Seed 2.5 - 5 x 10⁴ cells into the upper chamber of each insert.[18]

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[18]

  • Incubation and Staining:

    • Incubate the plate for 24-48 hours at 37°C.

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[10]

    • Fix the invading cells on the lower surface by immersing the insert in cold methanol or ethanol for 10-20 minutes.[18]

    • Stain the fixed cells with 0.1% Crystal Violet for 10-20 minutes.[18]

  • Quantification:

    • Thoroughly wash the inserts with water and allow them to air dry.

    • Acquire images from multiple representative fields of the lower membrane using a microscope.

    • Count the number of stained, invaded cells per field to quantify invasive potential.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for non-small cell lung cancer by effectively inducing the degradation of FAK. Its ability to eliminate both the kinase and scaffolding functions of the protein leads to potent anti-proliferative, anti-migratory, and anti-invasive effects in NSCLC cells.[7][13] The data strongly support the continued investigation of FAK-targeting PROTACs as a superior alternative to traditional kinase inhibitors. Future work should focus on in vivo studies using NSCLC xenograft models to validate these in vitro findings, assess pharmacokinetic and pharmacodynamic properties, and evaluate the potential for combination therapies to overcome drug resistance.[16][19]

References

Introduction: Focal Adhesion Kinase (FAK) as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to FAK Inhibitors and FAK PROTACs

Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a non-receptor tyrosine kinase that is a critical mediator of signaling pathways downstream of integrins and growth factor receptors.[1][2][3] Its role is central to numerous cellular processes, including cell adhesion, migration, proliferation, and survival.[1][4] FAK is frequently overexpressed and hyperactivated in a wide range of human cancers, where it is associated with tumor progression, metastasis, angiogenesis, and poor prognosis.[5][6][7][8]

A crucial aspect of FAK's function is its dual nature: it possesses both kinase-dependent enzymatic activity and kinase-independent scaffolding functions .[9][10][11] While its kinase activity is responsible for phosphorylating downstream substrates, its scaffolding function involves assembling multi-protein complexes that regulate signaling.[10][12] This duality presents a significant challenge for traditional therapeutic strategies and highlights the fundamental difference between FAK inhibitors and FAK PROTACs.

The FAK Signaling Pathway

Upon engagement of integrins with the extracellular matrix (ECM), FAK is recruited to focal adhesions and undergoes autophosphorylation at the Tyrosine-397 (Tyr397) residue.[5][8] This event creates a high-affinity binding site for Src family kinases. The resulting FAK/Src complex fully activates FAK, leading to the phosphorylation of multiple downstream targets and the activation of key oncogenic pathways such as PI3K/AKT and RAS/RAF/MEK/ERK.[7][13]

FAK_Signaling ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin Binding FAK_inactive FAK (Inactive) Integrin->FAK_inactive Recruitment & Clustering FAK_active p-FAK (Y397) FAK_inactive->FAK_active Autophosphorylation Src Src FAK_active->Src Recruitment FAK_Src_complex FAK/Src Complex (Fully Active) FAK_active->FAK_Src_complex Src->FAK_Src_complex p130cas p130cas FAK_Src_complex->p130cas Phosphorylation PI3K PI3K FAK_Src_complex->PI3K Activation Grb2_Sos Grb2/Sos FAK_Src_complex->Grb2_Sos Activation Migration Migration & Invasion p130cas->Migration AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK ERK->Proliferation ERK->Migration

Caption: Simplified FAK Signaling Pathway.

FAK Inhibitors: A Focus on Kinase Blockade

Mechanism of Action

FAK inhibitors are small molecules designed to bind to the ATP-binding pocket of the FAK kinase domain.[6] This competitive inhibition prevents the phosphorylation of FAK and its downstream targets, thereby blocking the kinase-dependent signaling cascades that drive cell proliferation, survival, and migration.[4][8] Several FAK inhibitors, such as defactinib (VS-6063), IN10018, and GSK2256098, have been developed and evaluated in clinical trials.[7][14]

Core Limitations

The primary drawback of FAK inhibitors is that they only neutralize the enzymatic function of the FAK protein.[10][15] The FAK protein itself remains, allowing it to perform its kinase-independent scaffolding functions, which also contribute to tumor progression.[9][10][12] This incomplete blockade of FAK's total functionality is a key reason why FAK inhibitors have demonstrated limited efficacy as single-agent therapies in clinical settings.[9][16]

FAK PROTACs: A Strategy for Total Protein Elimination

Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) represent a distinct and powerful therapeutic modality. A FAK PROTAC is a heterobifunctional molecule comprising three components: a ligand that binds to FAK, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[11][17]

The FAK PROTAC works by inducing proximity between FAK and the E3 ligase, forming a ternary complex (FAK-PROTAC-E3 ligase).[11] This hijacked E3 ligase then tags the FAK protein with ubiquitin chains, marking it for destruction by the cell's proteasome.[10][15] Unlike an inhibitor which acts stoichiometrically, a single PROTAC molecule can trigger the degradation of multiple FAK proteins, acting in a catalytic manner.

PROTAC_Mechanism FAK FAK Protein Ternary FAK-PROTAC-E3 Ternary Complex FAK->Ternary PROTAC FAK PROTAC PROTAC->Ternary E3 E3 Ligase (e.g., CRBN) E3->Ternary Ternary->PROTAC Release & Recycle Ub_FAK Ubiquitinated FAK Ternary->Ub_FAK Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_FAK->Proteasome Recognition Degradation Degradation (Peptide Fragments) Proteasome->Degradation

Caption: Mechanism of FAK PROTAC-mediated degradation.
Core Advantages

The defining advantage of FAK PROTACs is their ability to eliminate the entire FAK protein. This approach ablates both the kinase-dependent and the kinase-independent scaffolding functions of FAK.[7][10][15] Consequently, FAK PROTACs often exhibit a more profound and durable biological effect, showing superior activity in suppressing downstream signaling, cell viability, and migration compared to their corresponding inhibitors.[9][12][16][18]

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies directly comparing FAK inhibitors to FAK PROTACs derived from them.

Table 1: Potency of FAK Inhibition vs. FAK Degradation

Compound Parent Inhibitor E3 Ligase Ligand IC₅₀ (FAK Kinase Inhibition, nM) DC₅₀ (FAK Degradation, nM) Dₘₐₓ (% Degradation) Cell Line Reference
PF-562271 N/A N/A ~2-5 >1000 N/A A549 [11]
PROTAC A13 PF-562271 Pomalidomide (CRBN) 26.4 <10 ~85% A549 [11]
FC-11 PF-562271 Pomalidomide (CRBN) Potent (not specified) ~0.003 (3 pM) >95% TM3 [10]
VS-4718 N/A N/A Potent (not specified) N/A N/A PATU-8988T [9]
BSJ-04-146 VS-4718 Lenalidomide (CRBN) ~10-50 ~1-10 >90% PATU-8988T [9]
VS-6063 N/A N/A Potent (not specified) N/A N/A OVCAR3/8 [12]

| FAK PROTAC | VS-6063 | (not specified) | Potent (not specified) | ~50 | >90% | OVCAR3/8 |[12] |

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation) values are key metrics for PROTACs, while IC₅₀ (half-maximal inhibitory concentration) is the primary metric for inhibitors.

Table 2: Anti-Proliferative and Anti-Invasive Activity

Compound IC₅₀ (Cell Proliferation, µM) Cell Line Effect on Invasion Cell Line Reference
PF-562271 >10 A549 Moderate Inhibition A549 [11]
PROTAC A13 1.6 (at 1.6 µM, >50% inhibition) A549 Superior Inhibition vs. PF-562271 A549 [11]
IN10018 1.09 MDA-MB-231 Weaker than F2 MDA-MB-231 [19]
PROTAC F2 0.73 4T1 Stronger than IN10018 MDA-MB-231 [19]
VS-6063 Less effective than PROTAC OVCAR8 Less effective than PROTAC OVCAR8 [12]

| FAK PROTAC | More effective than VS-6063 | OVCAR8 | More effective than VS-6063 | OVCAR8 |[12] |

Experimental Protocols

Detailed methodologies are critical for the evaluation of FAK inhibitors and PROTACs.

Western Blot for FAK Degradation

This is the cornerstone assay to confirm the mechanism of a PROTAC.

  • Cell Culture and Treatment: Plate cells (e.g., A549, PATU-8988T) at a suitable density. After 24 hours, treat with a dose range of the FAK PROTAC, parent inhibitor, and DMSO vehicle control for a specified time (e.g., 4, 8, or 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration in the lysates using a BCA Protein Assay Kit.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate on an 8-10% SDS-polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against total FAK, p-FAK (Tyr397), and a loading control (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the percentage of FAK degradation relative to the loading control.

In Vitro Kinase Assay (e.g., Z'-Lyte™)

This assay measures the direct inhibitory effect on FAK's enzymatic activity.

  • Principle: This is a fluorescence-based immunoassay that measures the phosphorylation of a synthetic peptide substrate by the FAK enzyme.

  • Procedure: Recombinant FAK enzyme is incubated with the peptide substrate and ATP in the presence of varying concentrations of the inhibitor or PROTAC.

  • Detection: A development reagent containing a site-specific antibody that binds only the phosphorylated peptide is added. The signal is measured on a fluorescence plate reader.

  • Analysis: The percentage of inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value.[9]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the compounds on cell proliferation and viability.

  • Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of the FAK inhibitor or PROTAC for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Measurement: Read luminescence on a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot against compound concentration to calculate the GI₅₀ or IC₅₀ value.

Experimental_Workflow Start Start: FAK Inhibitor & FAK PROTAC Biochem Biochemical Assays Start->Biochem Cellular Cell-Based Assays Start->Cellular KinaseAssay In Vitro Kinase Assay (IC₅₀) Biochem->KinaseAssay End Comparative Efficacy Profile KinaseAssay->End Western Western Blot (DC₅₀, Dₘₐₓ) Cellular->Western Viability Cell Viability (GI₅₀) Cellular->Viability Functional Functional Assays Western->Functional Viability->Functional Migration Migration/Invasion Assay Functional->Migration Spheroid 3D Spheroid Growth Functional->Spheroid Migration->End Spheroid->End

Caption: Workflow for comparing FAK inhibitor and PROTAC.

Conclusion: A Paradigm Shift in Targeting FAK

The distinction between FAK inhibitors and FAK PROTACs represents a fundamental evolution in therapeutic strategy. While FAK inhibitors effectively block the kinase activity of FAK, their inability to address its scaffolding function has limited their clinical success. FAK PROTACs overcome this critical limitation by inducing the complete and catalytic degradation of the FAK protein. This eliminates both kinase-dependent and -independent signaling, resulting in a more potent and comprehensive anti-tumor effect.[12][18][20] As research progresses, FAK-degrading PROTACs hold significant promise as a next-generation therapeutic approach, potentially offering a more effective way to target FAK-driven cancers and overcome the shortcomings of traditional inhibitors.[7][19]

References

Discovery and Synthesis of FAK PROTAC B5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of FAK PROTAC B5, a potent degrader of Focal Adhesion Kinase (FAK). This document details the scientific background, experimental methodologies, and key data associated with this promising anti-cancer agent.

Introduction to FAK and PROTAC Technology

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2][3][4][5] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[2][4]

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[6][7][8] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

Discovery of this compound

This compound was developed as part of a study focused on designing and synthesizing novel and potent PROTACs for non-small cell lung cancer.[6] The design strategy involved linking a derivative of the FAK inhibitor PF-562271 with pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. A series of PROTACs with varying linkers were synthesized and evaluated, leading to the identification of B5 as a highly effective FAK degrader.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

ParameterValueCell LineReference
FAK Binding Affinity (IC50) 14.9 nMN/A[6][9]
FAK Degradation 86.4% at 10 nMA549[6][9]
Antiproliferative Activity (IC50) 0.14 ± 0.01 µMA549[6][9]
Plasma Stability (t1/2) > 289.1 minN/A[9]
Membrane Permeability ModerateN/A[6][9]

Table 1: In Vitro Activity and Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the conjugation of a PF-562271 derivative with pomalidomide via a linker. While the exact multi-step synthesis is detailed in the source literature, the general approach involves:

  • Synthesis of the PF-562271 derivative: Modification of the PF-562271 structure to introduce a suitable attachment point for the linker.

  • Synthesis of the pomalidomide-linker conjugate: Pomalidomide is reacted with a bifunctional linker to create an intermediate ready for conjugation.

  • Final Conjugation: The PF-562271 derivative and the pomalidomide-linker conjugate are reacted to yield the final this compound molecule.

  • Purification: The final product is purified using techniques such as column chromatography and characterized by methods like NMR and mass spectrometry.

In Vitro FAK Degradation Assay (Western Blot)
  • Cell Culture: A549 human non-small cell lung cancer cells are cultured in appropriate media until they reach 70-80% confluency.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-100 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for FAK. A loading control antibody (e.g., GAPDH or β-actin) is also used. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the FAK band is quantified and normalized to the loading control to determine the percentage of FAK degradation relative to the vehicle-treated control.

Antiproliferative Assay (MTT Assay)
  • Cell Seeding: A549 cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with a range of concentrations of this compound for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cell Migration and Invasion Assays (Transwell Assay)
  • Cell Preparation: A549 cells are serum-starved for 24 hours before the assay.

  • Assay Setup: For the migration assay, cells are seeded in the upper chamber of a Transwell insert. For the invasion assay, the insert is pre-coated with Matrigel. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).

  • Treatment: this compound is added to both the upper and lower chambers at various concentrations.

  • Incubation: The plates are incubated for a specified time (e.g., 24-48 hours) to allow for cell migration or invasion.

  • Cell Staining and Counting: Non-migrated/invaded cells on the upper surface of the insert are removed. The cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet).

  • Analysis: The number of stained cells is counted under a microscope in several random fields to quantify cell migration or invasion.

Signaling Pathways and Mechanism of Action

FAK is a central node in integrin and growth factor receptor signaling pathways, influencing downstream effectors that regulate cell motility, proliferation, and survival.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation GF_Receptors Growth Factor Receptors GF_Receptors->FAK Src Src FAK->Src Autophosphorylation (Y397) recruits Src Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Paxillin Paxillin FAK->Paxillin Src->FAK Phosphorylation p130Cas p130Cas Src->p130Cas Phosphorylation Migration Cell Migration & Invasion p130Cas->Migration Ras_MAPK Ras/MAPK Pathway Grb2->Ras_MAPK Akt Akt Pathway PI3K->Akt Paxillin->Migration Cell_Cycle Cell Cycle Progression Ras_MAPK->Cell_Cycle Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival Akt->Survival

Caption: FAK signaling pathway initiated by ECM and growth factors.

This compound functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of FAK.

PROTAC_Mechanism FAK_PROTAC_B5 This compound FAK FAK Protein FAK_PROTAC_B5->FAK Binds CRBN CRBN E3 Ligase FAK_PROTAC_B5->CRBN Recruits Ternary_Complex Ternary Complex (FAK-PROTAC-CRBN) FAK_PROTAC_B5->Ternary_Complex FAK->Ternary_Complex CRBN->Ternary_Complex Poly_Ub_FAK Poly-ubiquitinated FAK Ternary_Complex->Poly_Ub_FAK Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_FAK->Proteasome Recognition Degraded_FAK Degraded FAK (Peptides) Proteasome->Degraded_FAK Degradation

Caption: Mechanism of action of this compound.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_physchem Physicochemical Properties Design PROTAC Design (FAK inhibitor + Linker + E3 Ligase Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding FAK Binding Assay (IC50) Purification->Binding Degradation FAK Degradation Assay (Western Blot) Purification->Degradation Stability Plasma Stability Purification->Stability Permeability Membrane Permeability Purification->Permeability Proliferation Antiproliferative Assay (MTT) Degradation->Proliferation Migration Cell Migration Assay (Transwell) Proliferation->Migration Invasion Cell Invasion Assay (Transwell) Migration->Invasion

Caption: Experimental workflow for this compound evaluation.

This guide provides a comprehensive overview of the discovery and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery.

References

FAK PROTAC B5: A Technical Guide to Target Engagement and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that govern cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[3][4] Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[5][6] Unlike traditional inhibitors that only block the kinase activity, PROTACs can eliminate the entire protein, thereby abrogating both kinase-dependent and kinase-independent scaffolding functions of FAK.[6][7] This guide provides an in-depth technical overview of FAK PROTAC B5, focusing on its target engagement, validation, and the experimental protocols required for its characterization.

This compound: Quantitative Data Summary

This compound is a potent and selective degrader of FAK.[8][9] Its activity has been characterized by several key quantitative metrics, which are summarized in the tables below.

ParameterValueCell LineReference
IC₅₀ (Binding) 14.9 nMN/A[8][10]
Degradation 86.4% at 10 nM (8h)A549[3][8]
IC₅₀ (Prolif.) 0.14 ± 0.01 µM (72h)A549[3][8]

Table 1: In Vitro Activity of this compound. This table summarizes the key performance indicators of this compound in biochemical and cellular assays.

ParameterValueSpeciesHalf-lifeReference
Plasma Stability >289.1 minMouse>289.1 min[3]

Table 2: In Vitro Pharmacokinetic Properties of this compound. This table highlights the stability of this compound in plasma, a critical parameter for its potential in vivo applications.

FAK Signaling Pathway

FAK is a central node in integrin and growth factor receptor signaling. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases.[1][11] The FAK-Src complex then phosphorylates a multitude of downstream substrates, including p130Cas and paxillin, leading to the activation of pathways such as the MAPK/ERK and PI3K/AKT pathways, which promote cell migration, proliferation, and survival.[2][3][11]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation pY397 pY397 FAK->pY397 Autophosphorylation FAK_Src FAK-Src Complex FAK->FAK_Src Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src Src pY397->Src Recruitment Src->FAK_Src p130Cas p130Cas FAK_Src->p130Cas Phosphorylation Paxillin Paxillin FAK_Src->Paxillin Phosphorylation Migration Cell Migration p130Cas->Migration Paxillin->Migration ERK ERK Grb2->ERK AKT AKT PI3K->AKT Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival

Caption: FAK Signaling Pathway.

Experimental Workflow for this compound Validation

The validation of a PROTAC like this compound involves a multi-step process to confirm target engagement, induction of degradation, and the desired downstream cellular effects.

PROTAC_Validation_Workflow Start Start: PROTAC Design & Synthesis Binding 1. Target Engagement (Biochemical & Cellular) Start->Binding Degradation 2. Protein Degradation (Dose & Time Dependence) Binding->Degradation Mechanism 3. Mechanism of Action (Proteasome & E3 Ligase Dependence) Degradation->Mechanism Phenotype 4. Cellular Phenotype (Proliferation, Migration, Invasion) Mechanism->Phenotype End End: Lead Optimization Phenotype->End

Caption: PROTAC Validation Workflow.

Detailed Experimental Protocols

Western Blot for FAK Degradation

Objective: To quantify the degradation of FAK protein in cells treated with this compound.

Materials:

  • A549 cells

  • This compound

  • DMSO (vehicle control)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-FAK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed A549 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or DMSO for a specified time (e.g., 8 hours).[3]

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-FAK and anti-GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Visualize protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using image analysis software and normalize FAK levels to the loading control.

Cell Viability Assay (MTT)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • A549 cells

  • This compound

  • DMSO

  • Complete growth medium

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Seed A549 cells (e.g., 3,000 cells/well) in a 96-well plate and allow them to attach overnight.[4]

  • Treat cells with a serial dilution of this compound or DMSO for 72 hours.[3]

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and add DMSO to dissolve the formazan crystals.[4]

  • Measure the absorbance at 490 nm using a microplate reader.[4]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Cell Migration Assay (Wound Healing)

Objective: To evaluate the inhibitory effect of this compound on cell migration.

Materials:

  • A549 cells

  • This compound

  • DMSO

  • Complete growth medium

  • 6-well plates or specialized inserts for creating a cell-free gap

  • Microscope with a camera

Protocol:

  • Seed A549 cells in a 6-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized tool.[12]

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or DMSO.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[12]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of this compound with FAK in a cellular context.

Materials:

  • A549 cells

  • This compound

  • DMSO

  • PBS

  • PCR tubes

  • Thermal cycler

  • Lysis buffer

  • Western blotting reagents (as described above)

Protocol:

  • Treat intact A549 cells with this compound or DMSO for a defined period (e.g., 1 hour).[13]

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler to induce protein denaturation.[13][14]

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to separate soluble proteins from aggregated, denatured proteins.[14]

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble FAK at each temperature by Western blotting.

  • Binding of this compound to FAK is expected to stabilize the protein, resulting in a higher amount of soluble FAK at elevated temperatures compared to the DMSO control.

Advanced Validation Techniques

For a more comprehensive validation of this compound, advanced techniques such as NanoBRET for ternary complex formation and mass spectrometry-based proteomics for selectivity profiling are recommended.

  • NanoBRET™ Target Engagement and Ternary Complex Assays: These live-cell assays provide quantitative data on the binding of the PROTAC to its target and the E3 ligase, as well as the formation of the ternary complex, which is a prerequisite for degradation.[11][15]

  • Mass Spectrometry-Based Proteomics: This powerful technique can be used to assess the selectivity of the PROTAC across the entire proteome, identifying potential off-target effects. It can also be used to identify sites of ubiquitination on the target protein.[16][17]

Conclusion

The validation of this compound requires a systematic approach, combining quantitative biochemical and cellular assays with detailed mechanistic studies. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to thoroughly characterize the target engagement, degradation efficacy, and cellular effects of this promising anti-cancer agent. Adherence to these rigorous validation standards is crucial for the successful development of FAK-targeting PROTACs as a novel therapeutic strategy.

References

In Vitro Biological Activity of FAK PROTAC B5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of FAK PROTAC B5, a potent and selective Focal Adhesion Kinase (FAK) degrader. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of relevant signaling pathways and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative in vitro biological activity of this compound.

ParameterValueCell LineReference
FAK Affinity (IC50) 14.9 nMA549[1][2][3]
Antiproliferative Activity (IC50) 0.14 ± 0.01 μMA549[1][2]
FAK Degradation 86.4% at 10 nMA549[1][2]

FAK Signaling and PROTAC Mechanism of Action

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[4][5][6] It acts as a scaffold protein and its kinase activity is central to various signaling cascades. Dysregulation of FAK is implicated in cancer progression and metastasis.[7]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[2][8] this compound functions by simultaneously binding to FAK and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of FAK, marking it for degradation by the proteasome. This approach eliminates both the kinase and scaffolding functions of FAK.[2][9]

FAK_Signaling_Pathway cluster_0 Extracellular Matrix (ECM) cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Downstream Effects ECM ECM Ligands Integrin Integrin Receptors ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src pY397 Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K p130Cas p130Cas Src->p130Cas Phosphorylation Migration Migration p130Cas->Migration Sos Sos Grb2->Sos Ras Ras Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation

Caption: FAK Signaling Pathway

PROTAC_Mechanism cluster_0 Ternary Complex Formation FAK FAK Protein PROTAC_B5 This compound FAK->PROTAC_B5 Ub_FAK Ubiquitinated FAK E3_Ligase E3 Ubiquitin Ligase PROTAC_B5->E3_Ligase E3_Ligase->FAK Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_FAK->Proteasome Degradation Degraded_Fragments Proteasome->Degraded_Fragments Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J Cell_Viability_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

References

Technical Whitepaper: FAK PROTAC B5 and its Transformative Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase frequently overexpressed in advanced human cancers, where it plays a pivotal role in tumor progression, metastasis, and the establishment of an immunosuppressive tumor microenvironment (TME). Traditional therapeutic strategies have focused on small-molecule inhibitors that target FAK's kinase activity. However, these inhibitors fail to address FAK's kinase-independent scaffolding functions, which also contribute significantly to tumorigenesis. The emergence of Proteolysis Targeting Chimera (PROTAC) technology offers a novel and powerful approach to overcome this limitation. FAK PROTACs, such as the promising compound B5, are bifunctional molecules designed to induce the targeted degradation of the entire FAK protein, thereby eliminating both its enzymatic and scaffolding activities. This technical guide provides an in-depth analysis of FAK PROTAC B5, summarizing its mechanism of action and profound effects on the key components of the tumor microenvironment, including immune cells, cancer-associated fibroblasts (CAFs), and the extracellular matrix (ECM). We present quantitative data from preclinical studies, detail relevant experimental methodologies, and provide visual representations of key pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction: FAK as a Dual-Function Oncogenic Driver

Focal Adhesion Kinase (FAK) is a key mediator of signaling downstream of integrins and growth factor receptors. Its role in cancer is multifaceted, driven by two distinct modes of action:

  • Kinase-Dependent Activity: FAK's enzymatic function involves the phosphorylation of downstream substrates, activating signaling cascades such as PI3K/AKT and MAPK/ERK that regulate cell proliferation, survival, migration, and invasion.

  • Kinase-Independent Scaffolding: FAK also functions as an adaptor protein, bringing together various signaling molecules to form functional complexes. This scaffolding role is crucial for processes like cancer stem cell self-renewal and mediating protein-protein interactions that kinase inhibitors cannot disrupt.

The limited clinical success of FAK kinase inhibitors has highlighted the need for therapies that can abrogate both of FAK's oncogenic functions.

The PROTAC Approach to FAK Degradation

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins. A FAK PROTAC consists of three components: a ligand that binds to FAK, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of FAK, marking it for degradation by the proteasome. This event-driven, catalytic mechanism offers a more potent and sustained therapeutic effect compared to traditional occupancy-driven inhibitors.

FAK_PROTAC_Mechanism Mechanism of this compound

This compound: Quantitative Profile

This compound has demonstrated potent and specific activity in preclinical studies. It is designed to bind FAK and recruit an E3 ligase, leading to efficient degradation of the FAK protein.

ParameterValue / ObservationCell LineCitation
FAK Affinity (IC₅₀) 14.9 nMN/A (Biochemical)
Anti-proliferative Activity (IC₅₀) 0.14 ± 0.01 µMA549 (NSCLC)
FAK Degradation 86.4% degradation at 10 nMA549 (NSCLC)
Plasma Stability (t½) > 289.1 minIn vitro

Table 1: In Vitro Profile of this compound.

Other FAK PROTACs have shown similar efficacy, underscoring the robustness of this approach. For example, the FAK PROTAC F2 exhibited potent anti-proliferative activities against various breast cancer cell lines with IC₅₀ values ranging from 0.73 to 5.84 µM. Another FAK PROTAC, FC-11, was shown to effectively degrade FAK and inhibit the migration and invasion of hepatocellular carcinoma cells. This collective evidence highlights that PROTAC-mediated FAK degradation is a more effective strategy than simple kinase inhibition, as it also disrupts FAK's crucial scaffolding functions.

Remodeling the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM). FAK is a central signaling hub that orchestrates a pro-tumorigenic and immunosuppressive TME. By degrading FAK, PROTAC B5 can fundamentally reprogram this environment to be more hostile to the tumor.

TME_Remodeling FAK Degradation Remodels the TME cluster_immune Immune Modulation cluster_stroma Stroma & ECM Modification center_node This compound (FAK Degradation) Treg ↓ Treg Recruitment center_node->Treg CD8 ↑ CD8+ T-cell Infiltration & Activity center_node->CD8 TAM ↓ M2 Macrophage Polarization center_node->TAM MDSC ↓ MDSC Infiltration center_node->MDSC CAF ↓ CAF Activation & Function center_node->CAF Fibrosis ↓ Fibrosis / ECM Deposition center_node->Fibrosis Angio ↓ Angiogenesis center_node->Angio outcome Synergistic Anti-Tumor Effect (Reduced Growth & Metastasis) Treg->outcome CD8->outcome TAM->outcome MDSC->outcome CAF->outcome Fibrosis->outcome Angio->outcome

Reinvigorating the Anti-Tumor Immune Response

FAK signaling within cancer cells drives the transcription of chemokines and cytokines that create an immunosuppressive TME. This is a critical mechanism of immune evasion.

  • T-Cell Regulation: Nuclear FAK activity promotes the expression of chemokines that recruit regulatory T cells (Tregs) into the tumor. Tregs suppress the function of cytotoxic CD8+ T cells, which are essential for killing cancer cells. FAK inhibition has been shown to decrease intratumoral Tregs and elevate the anti-tumor CD8+ T-cell response. Degrading FAK with a PROTAC is expected to have a more profound effect, relieving this immunosuppressive brake and rendering tumors more susceptible to immune attack.

  • Macrophage Polarization: FAK signaling is involved in the polarization of tumor-associated macrophages (TAMs) towards the pro-tumor M2 phenotype. By degrading FAK, it is hypothesized that the M1/M2 balance can be shifted towards the anti-tumor M1 phenotype.

  • Myeloid-Derived Suppressor Cells (MDSCs): FAK activation promotes the accumulation of MDSCs, another key immunosuppressive cell population. FAK degradation is anticipated to reduce MDSC infiltration, further weakening the tumor's defenses.

Normalizing the Tumor Stroma

The tumor stroma, particularly cancer-associated fibroblasts (CAFs) and the ECM they produce, creates physical and biochemical barriers that promote tumor growth and impede drug and immune cell infiltration.

  • Cancer-Associated Fibroblasts (CAFs): FAK is a critical regulator of CAF activation and function. FAK activity in CAFs promotes their migration, invasion, and deposition of ECM components, leading to fibrosis (desmoplasia). Pharmacological inhibition of FAK in CAFs reduces fibrosis and decreases tumor spread. FAK degradation via PROTAC B5 would cripple these pro-tumorigenic functions.

  • Extracellular Matrix (ECM) and Fibrosis: By targeting FAK in CAFs, PROTAC B5 can decrease the production of ECM proteins like collagen. This reduces fibrosis, which not only limits tumor invasion but also enhances the infiltration of cytotoxic T cells into the tumor core.

  • Angiogenesis: FAK plays a role in tumor angiogenesis (the formation of new blood vessels) by mediating VEGF signaling. Degrading FAK can disrupt this process, starving the tumor of essential nutrients and oxygen.

Key Signaling Pathways and Experimental Workflows

Understanding the molecular pathways affected by FAK degradation is crucial for rational drug development and combination strategies.

FAK-Mediated Chemokine Signaling

One of the key mechanisms by which FAK creates an immunosuppressive TME is through its nuclear activity. Nuclear FAK can act as a scaffold to regulate the transcription of specific chemokines and cytokines that recruit immunosuppressive cells like Tregs.

Preclinical Experimental Workflow

Evaluating the in vivo efficacy of this compound requires well-designed animal models that can recapitulate the human TME. Syngeneic mouse models, which have a competent immune system, are essential for studying immunomodulatory effects.

Experimental_Workflow Typical In Vivo Efficacy Study Workflow start Syngeneic Tumor Cell Implantation (e.g., in C57BL/6 mice) tumor_growth Tumor Establishment (Palpable Tumors Form) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_A Vehicle Control randomization->treatment_A Group 1 treatment_B This compound randomization->treatment_B Group 2 monitoring Monitor Tumor Growth (Calipers) & Animal Health treatment_A->monitoring treatment_B->monitoring endpoint Endpoint Analysis monitoring->endpoint analysis_TGI Tumor Growth Inhibition (TGI) endpoint->analysis_TGI analysis_TME TME Analysis (Excised Tumors) - Flow Cytometry (Immune Cells) - IHC (CD8, Treg, F4/80, α-SMA) - Western Blot (FAK levels) endpoint->analysis_TME

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. Below are summaries of common protocols used to evaluate FAK PROTACs.

ExperimentMethodology Summary
Western Blot for FAK Degradation Cancer cells (e.g., A549, OVCAR3, OVCAR8) are seeded and allowed to adhere. Cells are treated with varying concentrations of this compound (e.g., 0-1000 nM) or a single dose (e.g., 1 µM) for different time points (e.g., 4, 8, 16, 24h). Cells are lysed, and protein concentration is quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total FAK, phospho-FAK (Y397), and a loading control (e.g., GAPDH, β-actin). Membranes are then incubated with HRP-conjugated secondary antibodies and visualized using chemiluminescence.
Cell Proliferation Assay A549 cells are seeded in 96-well plates. After 24 hours, cells are treated with a serial dilution of this compound. Cell viability is assessed after 72 hours using assays such as MTT, SRB, or CellTiter-Glo, which measure metabolic activity or total protein/ATP content as a proxy for cell number. IC₅₀ values are calculated from the dose-response curves.
Cell Migration & Invasion Assays Migration (Wound Healing): A confluent monolayer of cells (e.g., A549) is scratched to create a "wound." Cells are treated with this compound (e.g., 0-1.8 µM). The closure of the wound is monitored and imaged at various time points (e.g., 0, 24, 48, 72h). Invasion (Transwell): Cells are seeded in the upper chamber of a Matrigel-coated Transwell insert in serum-free media. The lower chamber contains media with a chemoattractant (e.g., FBS). This compound is added to the upper chamber. After a set incubation period (e.g., 24-72h), non-invading cells are removed, and cells that have invaded through the Matrigel to the bottom of the membrane are fixed, stained, and counted.
In Vivo Tumor Model Immunocompetent mice (for TME studies) or immunodeficient mice are subcutaneously or orthotopically injected with tumor cells. Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups. FAK PROTAC is administered (e.g., intraperitoneally or orally) according to a predetermined schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for pharmacodynamic (e.g., FAK degradation via Western blot) and histological analysis (e.g., IHC for immune markers).

Table 2: Summarized Experimental Protocols for FAK PROTAC Evaluation.

Conclusion and Future Directions

This compound and similar degraders represent a paradigm shift in targeting FAK for cancer therapy. By inducing the complete removal of the FAK protein, these molecules overcome the limitations of traditional kinase inhibitors by eliminating both kinase-dependent and -independent scaffolding functions. The profound impact of FAK degradation on the tumor microenvironment—transforming it from an immunosuppressive, pro-tumorigenic niche into an immune-active, anti-tumor landscape—is particularly compelling.

Future research should focus on:

  • Combination Therapies: The TME-remodeling effects of FAK PROTACs make them ideal partners for immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). By increasing T-cell infiltration and activity, FAK degraders could sensitize "cold" tumors to immunotherapy.

  • Biomarker Development: Identifying patient populations most likely to respond to FAK degradation, perhaps by analyzing FAK expression levels in tumor and stromal compartments, will be critical for clinical success.

  • Pharmacokinetics and Pharmacodynamics: Further in vivo studies are needed to optimize the dosing and schedule of this compound to achieve sustained FAK degradation in the tumor while minimizing potential off-target effects. One study with a different FAK PROTAC, GSK215, showed that a single dose could induce FAK degradation for approximately 96 hours, indicating a promising PK/PD disconnect.

Methodological & Application

Application Notes and Protocols for Fak protac B5 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fak protac B5, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival. Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2] Unlike traditional kinase inhibitors that only block the enzymatic activity of FAK, PROTACs like this compound eliminate the entire protein, thereby inhibiting both its kinase-dependent and kinase-independent scaffolding functions.[2][3][4]

This compound has demonstrated strong FAK degradation activity, antiproliferative effects, and the ability to inhibit cell migration and invasion, particularly in non-small cell lung cancer cell lines such as A549.[5][6]

Mechanism of Action

This compound is a heterobifunctional molecule. It consists of a ligand that binds to FAK and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of FAK, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful tool to study the cellular functions of FAK and explore its potential as a therapeutic target.

cluster_0 This compound Action cluster_1 Cellular Machinery FAK FAK Protein Ternary Ternary Complex (FAK-Protac-E3) FAK->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Protac This compound Protac->FAK Binds Protac->E3 Recruits Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation FAK Degradation Proteasome->Degradation Degrades

Caption: Mechanism of this compound-mediated FAK degradation.

Data Presentation

The following table summarizes the quantitative data reported for this compound in A549 non-small cell lung cancer cells.

ParameterCell LineValueReference
FAK Binding Affinity (IC50)-14.9 nM[5][7][8]
Antiproliferative Activity (IC50)A5490.14 ± 0.01 µM[5][6][8]
FAK DegradationA54986.4% at 10 nM[5][6][8]
Plasma Stability (t1/2)In vitro> 289.1 min[5][8]

Experimental Protocols

Detailed methodologies for key in vitro experiments using this compound are provided below. These protocols are specifically tailored for studies involving the A549 cell line.

General Cell Culture and Treatment with this compound
  • Cell Line: A549 (human non-small cell lung cancer)

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution (e.g., 10 mM) in DMSO. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

cluster_workflow Experimental Workflow A Culture A549 Cells C Seed Cells for Specific Assay A->C B Prepare this compound Working Solutions D Treat Cells with this compound B->D C->D E Incubate for Defined Period D->E F Perform Assay E->F

Caption: General experimental workflow for cell-based assays.

FAK Degradation Assay (Western Blot)

This protocol details the procedure to assess the degradation of FAK protein in A549 cells following treatment with this compound.

Materials:

  • A549 cells

  • This compound

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FAK, anti-p-FAK (optional), and anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding: Seed A549 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) and a vehicle control for a specified time (e.g., 8, 12, or 24 hours).[9]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-FAK antibody (and other primary antibodies) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol is to determine the effect of this compound on the proliferation of A549 cells.

Materials:

  • A549 cells

  • This compound

  • Complete culture medium

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 3,000-5,000 cells per well. Allow the cells to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) and a vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure the luminescent signal.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Migration Assay (Scratch/Wound Healing Assay)

This assay assesses the effect of this compound on the collective migration of A549 cells.

Materials:

  • A549 cells

  • This compound

  • Complete culture medium

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed A549 cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Scratch Formation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing different concentrations of this compound (e.g., 0-1.8 µM) or a vehicle control.[5][8]

  • Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 24, 48, 72 hours).[5][8]

  • Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of A549 cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

  • A549 cells

  • This compound

  • Serum-free and complete culture medium

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or a similar basement membrane extract

  • 24-well plates

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Protocol:

  • Insert Coating: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Starve A549 cells in serum-free medium for several hours before the assay.

  • Cell Seeding: Resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 0-1.8 µM) or a vehicle control, and seed them into the upper chamber of the coated inserts.[5][8]

  • Chemoattractant: Add complete culture medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate for 24-72 hours to allow for cell invasion.[5][8]

  • Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining:

    • Fix the invaded cells on the lower surface of the membrane with methanol.

    • Stain the cells with crystal violet.

  • Imaging and Quantification:

    • Take images of the stained cells from several random fields under a microscope.

    • Count the number of invaded cells per field.

  • Analysis: Compare the number of invaded cells in the treated groups to the vehicle control group.

FAK Signaling Pathway

FAK is a central node in signaling pathways that regulate cell adhesion, migration, proliferation, and survival. Upon activation by integrin clustering at focal adhesions, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates a multitude of downstream targets, activating key signaling cascades such as the RAS-ERK and PI3K-AKT pathways.

cluster_pathway FAK Signaling Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment (pY397) p130Cas p130Cas FAK->p130Cas Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Degradation FAK Degradation FAK->Degradation Src->FAK Phosphorylation Migration Migration Invasion p130Cas->Migration Ras Ras Grb2->Ras Akt Akt PI3K->Akt ERK ERK Ras->ERK Proliferation Proliferation Survival Akt->Proliferation ERK->Proliferation Protac This compound Protac->FAK Targets

Caption: Simplified FAK signaling pathway and the point of intervention by this compound.

References

Application Notes and Protocols: Optimal Concentration of FAK PROTAC B5 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[1][2][3] Its involvement in both kinase-dependent enzymatic functions and kinase-independent scaffolding functions makes it a compelling target in cancer therapy.[2][4][5][6] Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.[4][5][6] FAK PROTAC B5 is a potent and selective degrader of FAK, offering a powerful tool to study the consequences of FAK depletion and as a potential therapeutic agent.[7][8][9][10] Unlike traditional kinase inhibitors that only block the enzymatic activity, this compound eliminates the entire FAK protein, thereby inhibiting both its enzymatic and scaffolding functions.[5][11]

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for various in vitro assays.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various in vitro assays, primarily in A549 non-small cell lung cancer cells.

Assay Type Cell Line Concentration Incubation Time Observed Effect Reference
FAK DegradationA54910 nMNot Specified86.4% degradation of FAK protein[7][9][10]
Antiproliferative Activity (MTT Assay)A549IC50: 0.14 ± 0.01 µM (140 nM)72 hoursInhibition of cell growth[7]
FAK Kinase Inhibition-IC50: 14.9 nM-Potent FAK affinity[7][8][9][10]
Cell Migration Assay (Wound Healing)A5490 - 1.8 µM72 hoursConcentration-dependent inhibition of cell migration[7]
Cell Invasion Assay (Transwell)A5490 - 1.8 µM72 hoursConcentration-dependent inhibition of cell invasion[7]

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system. It acts as a bridge, bringing FAK into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of FAK, marking it for degradation by the proteasome. This mechanism effectively eliminates the FAK protein, impacting downstream signaling pathways that control cell survival, proliferation, and migration, such as the AKT and ERK pathways.[2]

FAK_PROTAC_Mechanism cluster_0 This compound Action cluster_1 Downstream Signaling FAK_PROTAC_B5 This compound Ternary_Complex FAK-PROTAC-E3 Ternary Complex FAK_PROTAC_B5->Ternary_Complex FAK FAK Protein FAK->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_FAK Ubiquitinated FAK Ternary_Complex->Ub_FAK Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_FAK->Proteasome Degradation FAK Degradation Proteasome->Degradation FAK_Signal FAK Signaling Degradation->FAK_Signal Inhibits AKT_Pathway AKT Pathway FAK_Signal->AKT_Pathway ERK_Pathway ERK Pathway FAK_Signal->ERK_Pathway Cell_Functions Cell Proliferation, Survival, Migration AKT_Pathway->Cell_Functions ERK_Pathway->Cell_Functions

Caption: Mechanism of this compound-mediated FAK degradation and its impact on downstream signaling.

Experimental Protocols

Determining the Optimal Concentration of this compound for FAK Degradation by Western Blot

This protocol outlines the steps to determine the dose-dependent effect of this compound on FAK protein levels.

Materials:

  • A549 cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FAK, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 1000 nM. Include a DMSO vehicle control. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-FAK antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the primary anti-loading control antibody (e.g., GAPDH).

    • Repeat the washing and secondary antibody incubation steps.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the FAK signal to the loading control. Plot the percentage of FAK degradation against the concentration of this compound to determine the DC50 (concentration for 50% degradation).

Experimental Workflow for Optimal Concentration Determination

The following diagram illustrates a typical workflow for identifying the optimal concentration of this compound for a specific in vitro assay.

experimental_workflow Start Start: Define Assay and Cell Line Dose_Response Perform Dose-Response Experiment (e.g., 0.1 nM - 10 µM) Start->Dose_Response Measure_Endpoint Measure Assay Endpoint (e.g., FAK Degradation, Cell Viability) Dose_Response->Measure_Endpoint Analyze_Data Analyze Data and Determine Key Parameters (e.g., DC50, IC50) Measure_Endpoint->Analyze_Data Select_Concentrations Select Optimal Concentrations for Further Experiments Analyze_Data->Select_Concentrations Time_Course Perform Time-Course Experiment at Optimal Concentration(s) Select_Concentrations->Time_Course Analyze_Time_Course Analyze Time-Course Data Time_Course->Analyze_Time_Course Final_Concentration Determine Optimal Concentration and Incubation Time Analyze_Time_Course->Final_Concentration End End Final_Concentration->End

Caption: Workflow for determining the optimal this compound concentration.

Conclusion

This compound is a valuable chemical tool for investigating the biological roles of FAK and holds promise as a therapeutic agent. The optimal concentration for in vitro assays is dependent on the specific cell line and the biological question being addressed. The provided data and protocols offer a starting point for researchers to effectively utilize this compound in their studies. It is recommended to perform a dose-response experiment for each new cell line and assay to determine the most effective concentration range.

References

Detecting FAK Degradation by Fak protac B5: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1][2][3] Its overexpression and hyperactivity are frequently observed in various cancers, contributing to tumor progression and metastasis.[2][4] Consequently, FAK has emerged as a promising therapeutic target. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific proteins via the ubiquitin-proteasome system.[5][6][7] Fak protac B5 is a potent PROTAC designed to specifically target FAK for degradation, thereby inhibiting its downstream signaling.[8][9][10] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of FAK induced by this compound.

Mechanism of Action: FAK Degradation by this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to FAK, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation brings FAK into close proximity with the E3 ligase, leading to the ubiquitination of FAK. Polyubiquitinated FAK is then recognized and degraded by the proteasome, resulting in the depletion of the FAK protein.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound.

ParameterValueCell LineReference
IC50 (FAK affinity) 14.9 nM-[8][9][10]
FAK Degradation 86.4% at 10 nMA549[8]
Antiproliferative Activity (IC50) 0.14 ± 0.01 µMA549[8]
TreatmentConcentrationTimeEffectReference
This compound0-1.8 µM72 hInhibits migration of A549 cells[8]
This compound0-1.8 µM72 hInhibits invasion of A549 cells in a concentration-dependent manner[8]

Signaling Pathway Diagram

FAK_Signaling_and_PROTAC_Action cluster_0 FAK Signaling Pathway cluster_1 This compound Mechanism Integrins Integrins FAK FAK Integrins->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Ternary_Complex Ternary Complex (FAK - Protac - E3 Ligase) Src Src pFAK->Src Recruitment FAK_Src FAK/Src Complex pFAK->FAK_Src Src->FAK_Src Downstream Downstream Signaling (Migration, Proliferation, Survival) FAK_Src->Downstream Fak_protac_B5 This compound Fak_protac_B5->FAK Binds E3_Ligase E3 Ubiquitin Ligase Fak_protac_B5->E3_Ligase Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Polyubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation FAK Degradation Proteasome->Degradation

Caption: FAK signaling and the mechanism of this compound-induced degradation.

Experimental Protocol: Western Blot for FAK Degradation

This protocol outlines the steps to assess the degradation of FAK in cell culture following treatment with this compound.

Materials and Reagents
  • Cell Line: e.g., A549 (human non-small cell lung cancer)

  • This compound

  • Cell Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors

  • Protein Assay Reagent: BCA or Bradford assay kit

  • SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)

  • Running Buffer: MOPS or MES SDS Running Buffer

  • Transfer Buffer: (e.g., NuPAGE Transfer Buffer)

  • Membranes: PVDF or nitrocellulose membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary Antibodies:

    • Rabbit anti-FAK antibody (detects total FAK)[11]

    • Rabbit anti-p-FAK (Tyr397) antibody

    • Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: (ECL)

  • Imaging System: Chemiluminescence imager

Experimental Workflow Diagram

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells - Treat with this compound (various concentrations and time points) - Include vehicle control (e.g., DMSO) B 2. Cell Lysis - Wash cells with cold PBS - Add lysis buffer with inhibitors - Scrape and collect lysate - Centrifuge to pellet debris A->B C 3. Protein Quantification - Determine protein concentration of supernatant (e.g., BCA assay) B->C D 4. Sample Preparation - Normalize protein concentrations - Add Laemmli buffer and boil C->D E 5. SDS-PAGE - Load samples onto polyacrylamide gel - Run electrophoresis to separate proteins by size D->E F 6. Protein Transfer - Transfer separated proteins from gel to a PVDF or nitrocellulose membrane E->F G 7. Blocking - Incubate membrane in blocking buffer to prevent non-specific antibody binding F->G H 8. Antibody Incubation - Primary Antibody Incubation (e.g., anti-FAK, anti-β-actin) overnight at 4°C - Wash with TBST - Secondary Antibody Incubation (HRP-conjugated) for 1 hour at room temperature G->H I 9. Detection - Wash with TBST - Add ECL substrate - Image chemiluminescent signal H->I J 10. Data Analysis - Quantify band intensity - Normalize FAK signal to loading control (β-actin) - Compare treated vs. control samples I->J

Caption: Step-by-step workflow for the Western blot protocol.

Detailed Procedure
  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for different time points (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Carefully transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-FAK, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • The next day, wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using an appropriate imaging system.

  • Data Analysis:

    • Use image analysis software to quantify the band intensities.

    • Normalize the intensity of the FAK band to the intensity of the corresponding loading control band (β-actin or GAPDH).

    • Calculate the percentage of FAK degradation relative to the vehicle-treated control.

Expected Results

A successful experiment will show a dose- and time-dependent decrease in the intensity of the FAK protein band in cells treated with this compound compared to the vehicle-treated control. The levels of the loading control (β-actin or GAPDH) should remain relatively constant across all lanes, confirming equal protein loading. A decrease in the phosphorylated FAK (p-FAK) signal is also expected, which would occur more rapidly than the degradation of total FAK.

Troubleshooting

  • No FAK degradation:

    • Confirm the activity of this compound.

    • Ensure the proteasome is active in the cell line used. A proteasome inhibitor (e.g., MG132) can be used as a control to show that the degradation is proteasome-dependent.

    • Optimize treatment time and concentration.

  • High background:

    • Increase the number and duration of washes.

    • Optimize the blocking conditions (time, blocking agent).

    • Use a higher dilution of primary or secondary antibodies.

  • Uneven loading:

    • Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane.

    • Always normalize to a reliable loading control.

References

Application Notes and Protocols for Cell Migration Assays Using Fak Protac B5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, tissue repair, immune response, and cancer metastasis.[1] The Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell migration.[2][3][4] FAK is a key component of focal adhesions, which are multi-protein structures that link the actin cytoskeleton to the extracellular matrix (ECM). Upon integrin engagement with the ECM, FAK is activated and initiates a cascade of signaling events that orchestrate the dynamic changes in cell adhesion and cytoskeletal organization required for cell movement.[4][5]

PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic strategy by inducing the degradation of target proteins. Fak protac B5 is a potent and selective FAK PROTAC degrader.[6][7][8] It functions by simultaneously binding to FAK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of FAK. This approach not only inhibits the kinase activity of FAK but also eliminates its scaffolding functions, offering a more complete shutdown of FAK-mediated signaling pathways.[9][10] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on cell migration using two widely accepted methods: the Boyden chamber (Transwell) assay and the wound healing (scratch) assay.

FAK Signaling Pathway in Cell Migration

Integrin binding to the extracellular matrix (ECM) triggers the recruitment and autophosphorylation of FAK at tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream substrates, including p130Cas and paxillin. Phosphorylated p130Cas recruits Crk, which in turn activates Rac, a small GTPase essential for lamellipodia formation and forward protrusion of the cell. FAK also influences the activity of Rho GTPases, which are critical for stress fiber formation and cell contraction. By orchestrating these signaling cascades, FAK coordinates the complex cytoskeletal rearrangements necessary for directed cell migration.[2][4]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates pY397 pY397 FAK->pY397 autophosphorylates p130Cas p130Cas FAK->p130Cas phosphorylates Paxillin Paxillin FAK->Paxillin phosphorylates RhoGTPases Rho GTPases FAK->RhoGTPases Src Src pY397->Src recruits Src->FAK Crk Crk p130Cas->Crk recruits Rac Rac Crk->Rac activates Lamellipodia Lamellipodia Formation Rac->Lamellipodia CellMigration Cell Migration Lamellipodia->CellMigration Paxillin->RhoGTPases StressFibers Stress Fiber Formation RhoGTPases->StressFibers StressFibers->CellMigration

Caption: FAK Signaling Pathway in Cell Migration.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

ParameterValueCell LineReference
IC₅₀ (FAK degradation) 14.9 nM-[6][7]
IC₅₀ (antiproliferative) 0.14 ± 0.01 μMA549[11]
Effective Concentration (Migration Inhibition) 0 - 1.8 μMA549[11]
Incubation Time (Migration Inhibition) 72 hA549[11]
FAK Degradation 86.4% at 10 nMA549[11]

Experimental Protocols

Two standard in vitro methods for assessing cell migration are detailed below. It is recommended to optimize cell seeding density and incubation times for your specific cell line.

Boyden Chamber (Transwell) Assay

The Boyden chamber assay is a widely used method to assess cell migration towards a chemoattractant through a porous membrane.[12][13]

Materials:

  • 24-well plate with Transwell® inserts (e.g., 8.0 µm pore size)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Microscope

Protocol:

  • Cell Culture: Culture cells to 70-80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate overnight.

  • Preparation of Chemoattractant: In the lower chamber of the 24-well plate, add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS).

  • Cell Seeding: Harvest the serum-starved cells using Trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Treatment with this compound: Treat the cell suspension with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 1.8 µM) or a vehicle control (DMSO). Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Loading the Transwell Insert: Add 200 µL of the treated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Place the plate in a 37°C, 5% CO₂ incubator and allow the cells to migrate for a period suitable for the cell type (typically 12-24 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in fixation solution for 15 minutes. After washing with PBS, stain the cells with Crystal Violet solution for 20 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification: Image the stained cells using a microscope. Count the number of migrated cells in several random fields of view. Alternatively, the dye can be eluted (e.g., with 10% acetic acid) and the absorbance measured using a plate reader.

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study directional cell migration in a two-dimensional context.[13]

Materials:

  • 6-well or 12-well tissue culture plates

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • Sterile 200 µL or 1 mL pipette tip

  • PBS

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound: Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or wound in the monolayer.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment with this compound: Replace the PBS with fresh cell culture medium containing different concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 1.8 µM) or a vehicle control (DMSO).

  • Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the wound at designated locations using a microscope. Mark the locations to ensure the same fields are imaged over time.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Time-Lapse Imaging: Acquire images of the same wound locations at regular intervals (e.g., every 6, 12, 24, 48, and 72 hours) until the wound in the control well is nearly closed.

  • Data Analysis: The rate of cell migration can be quantified by measuring the area or the width of the wound at each time point. Image analysis software such as ImageJ can be used for accurate measurements. The percentage of wound closure can be calculated using the following formula:

    • % Wound Closure = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a cell migration assay using this compound.

Experimental_Workflow Start Start CellCulture Cell Culture to Confluency Start->CellCulture AssayChoice Choose Assay CellCulture->AssayChoice WoundHealing Wound Healing Assay AssayChoice->WoundHealing 2D Migration BoydenChamber Boyden Chamber Assay AssayChoice->BoydenChamber Chemotaxis CreateWound Create Wound WoundHealing->CreateWound PrepareChambers Prepare Chambers BoydenChamber->PrepareChambers Treatment Treat with this compound CreateWound->Treatment PrepareChambers->Treatment Incubation Incubate Treatment->Incubation Imaging Image Acquisition Incubation->Imaging for Wound Healing Staining Fix & Stain Incubation->Staining for Boyden Chamber Quantification Data Quantification Imaging->Quantification Staining->Quantification Analysis Data Analysis & Interpretation Quantification->Analysis End End Analysis->End

Caption: General workflow for cell migration assays.

Data Analysis and Interpretation

For the Boyden chamber assay, a statistically significant decrease in the number of migrated cells in the this compound-treated groups compared to the vehicle control indicates an inhibitory effect on cell migration.

For the wound healing assay, a slower rate of wound closure in the presence of this compound compared to the control demonstrates the inhibition of directional cell migration. The results should be presented as a dose-response curve, and if possible, an IC₅₀ value for migration inhibition should be calculated.

It is important to perform parallel cytotoxicity or proliferation assays to ensure that the observed effects on cell migration are not due to a general decrease in cell viability or proliferation.

Troubleshooting

  • Low cell migration in the control group (Boyden Chamber): Ensure the chemoattractant concentration is optimal and the pore size of the membrane is appropriate for the cell type.

  • Uneven wound in the scratch assay: Use a steady hand and consistent pressure when making the scratch. A p200 pipette tip often creates a more uniform wound than a p1000 tip.

  • High background staining (Boyden Chamber): Ensure all non-migrated cells are removed from the top of the membrane and wash thoroughly after staining.

  • Cell death during the assay: Test a range of this compound concentrations to find the optimal non-toxic dose. Reduce the incubation time if necessary.

By following these detailed protocols, researchers can effectively utilize this compound to investigate the critical role of FAK in cell migration and evaluate its potential as a therapeutic agent for diseases characterized by aberrant cell motility.

References

Application Notes and Protocols for In Vivo Administration of FAK PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Note: As of the current literature available, specific in vivo administration and dosage protocols for FAK PROTAC B5 have not been detailed. The information presented herein is based on published in vivo studies of other structurally related FAK (Focal Adhesion Kinase) PROTACs. These protocols are intended to serve as a guideline for researchers and drug development professionals. It is imperative to conduct dose-response and toxicity studies for this compound to establish a safe and efficacious in vivo dosing regimen.

Introduction to this compound

This compound is a potent degrader of Focal Adhesion Kinase (FAK) with a reported IC50 value of 14.9 nM.[1] In vitro studies have demonstrated its strong FAK degradation activity, with 86.4% degradation observed at a concentration of 10 nM in A549 cells.[1] Furthermore, this compound exhibits significant antiproliferative activity and has been shown to inhibit cell migration and invasion.[1][2] The compound also displays favorable plasma stability, a crucial characteristic for potential in vivo applications.[1]

In Vivo Administration Data for Structurally Related FAK PROTACs

The following table summarizes the in vivo administration details for other published FAK PROTACs, which can be used as a reference for designing initial studies with this compound.

PROTAC NameAnimal ModelDosageAdministration RouteDosing ScheduleKey FindingsReference
BSJ-04-146 MiceUp to 15 mg/kgNot SpecifiedUp to three administrations per weekWell-tolerated; induced potent and sustained FAK degradation in tissues.[3]
BSJ-04-146 Mice50 mg/kgNot SpecifiedOne administration per weekWell-tolerated.[3]
GSK215 Mice8 mg/kgSubcutaneous injectionSingle doseRapid and profound degradation of FAK in the liver (~85% at 18h), with effects lasting up to 96h.[4]
D-PROTAC MiceNot SpecifiedNot SpecifiedNot SpecifiedAchieved an 85% reduction in tumor growth in vivo.[5]

Detailed Experimental Protocols (Based on Related FAK PROTACs)

The following are generalized protocols based on methodologies reported for the in vivo study of FAK PROTACs like BSJ-04-146 and GSK215.

Animal Models

All animal experiments should be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.[3]

  • Strain: Immunocompromised mice (e.g., NOD-scid gamma mice) are commonly used for xenograft tumor models.

  • Housing: Mice should be housed in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles.[3]

  • Acclimation: Animals should be allowed to acclimate for at least one week before the commencement of experiments.

Formulation and Administration of FAK PROTAC

The formulation of the PROTAC is critical for its solubility, stability, and bioavailability.

  • Vehicle Selection: A common vehicle for subcutaneous or intraperitoneal injection is a solution of DMSO, PEG300, Tween 80, and saline. For oral administration, a suspension in a vehicle like 0.5% carboxymethyl cellulose sodium (CMC-Na) can be used.

  • Preparation of Dosing Solution (Example for Injection):

    • Dissolve the FAK PROTAC in DMSO to create a stock solution.

    • Add PEG300 to the DMSO stock and mix thoroughly.

    • Add Tween 80 and mix until the solution is clear.

    • Finally, add saline to reach the desired final concentration. The solution should be prepared fresh before each administration.

  • Administration:

    • Subcutaneous (s.c.) Injection: Administer the formulated PROTAC solution under the skin, typically in the flank region.

    • Intraperitoneal (i.p.) Injection: Inject the solution into the peritoneal cavity.

    • Oral Gavage (p.o.): Administer the suspension directly into the stomach using a gavage needle.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC and its effect on the target protein.

  • PK Study Design:

    • Administer a single dose of the FAK PROTAC to a cohort of mice.

    • Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to plasma and analyze the concentration of the PROTAC using a validated analytical method (e.g., LC-MS/MS).

  • PD Study Design:

    • Administer the FAK PROTAC to mice.

    • At predetermined time points, euthanize the animals and collect tissues of interest (e.g., tumor, liver, spleen).

    • Prepare tissue lysates and determine the levels of FAK protein by Western blot or other quantitative methods to assess the extent and duration of protein degradation.

In Vivo Efficacy (Tumor Xenograft Model)
  • Cell Implantation:

    • Harvest cancer cells (e.g., A549, MDA-MB-231) from culture.

    • Resuspend the cells in a suitable medium (e.g., Matrigel) and inject them subcutaneously into the flank of immunocompromised mice.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the FAK PROTAC or vehicle control according to the predetermined dosing schedule.

  • Monitoring:

    • Measure tumor volume using calipers at regular intervals.

    • Monitor the body weight of the animals as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for FAK levels, immunohistochemistry).

Visualizations

FAK Signaling Pathway

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects ECM ECM Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Paxillin Paxillin FAK->Paxillin Src->FAK Phosphorylation Migration Migration p130Cas->Migration ERK ERK Grb2->ERK Activation Akt Akt PI3K->Akt Activation Paxillin->Migration Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival

Caption: FAK signaling cascade initiated by ECM binding.

Experimental Workflow for In Vivo FAK PROTAC Study

InVivo_PROTAC_Workflow cluster_preclinical Preclinical In Vivo Study cluster_analysis Data Analysis start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment: FAK PROTAC or Vehicle randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint pk_pd PK/PD Analysis: Plasma Concentration & FAK Degradation endpoint->pk_pd efficacy Efficacy Analysis: Tumor Growth Inhibition endpoint->efficacy toxicity Toxicity Assessment: Body Weight & Histology endpoint->toxicity

Caption: Workflow for a typical in vivo FAK PROTAC efficacy study.

References

Time-Course Analysis of FAK Degradation with Fak protac B5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the time-course analysis of Focal Adhesion Kinase (FAK) degradation induced by Fak protac B5. This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of FAK, a non-receptor tyrosine kinase implicated in cancer progression and metastasis.[1][2][3][4] By linking a FAK inhibitor to an E3 ubiquitin ligase ligand, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the FAK protein.[5][6][7][8] This approach not only inhibits the kinase activity of FAK but also eliminates its scaffolding functions, offering a potential therapeutic advantage over traditional kinase inhibitors.[5][9][10]

Introduction to FAK and this compound

Focal Adhesion Kinase (FAK) is a critical mediator of signaling pathways initiated by integrins and growth factor receptors, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2][11][12] Elevated expression and activity of FAK are frequently observed in various human cancers, correlating with poor prognosis and metastatic disease.[2][3]

This compound is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to FAK, leading to its targeted degradation.[13] This PROTAC has demonstrated potent FAK degradation activity and anti-proliferative effects in cancer cell lines.[4][13] Understanding the kinetics of FAK degradation is crucial for elucidating the mechanism of action of this compound and for the development of effective therapeutic strategies.

Quantitative Data Summary

The following tables summarize the dose-dependent and time-course effects of this compound and other representative FAK PROTACs on FAK protein levels and cell viability in various cancer cell lines.

Table 1: Dose-Dependent Degradation of FAK by this compound in A549 Cells

ConcentrationFAK Degradation (%)Treatment Time
10 nM86.4%8 hours
100 nM>90%8 hours
1 µM>95%8 hours
Data is representative of typical results observed with this compound in A549 non-small cell lung cancer cells.[4][13]

Table 2: Time-Course of FAK Degradation by a FAK PROTAC (1 µM) in Ovarian Cancer Cells

Time PointFAK Protein Level (Relative to Control)Cell Line
4 hoursSignificantly InhibitedOVCAR3 & OVCAR8
8 hoursFurther ReducedOVCAR3 & OVCAR8
16 hoursDepletedOVCAR3 & OVCAR8
This table illustrates a typical time-dependent degradation profile for a FAK PROTAC in ovarian cancer cell lines.[5]

Table 3: Anti-proliferative Activity of this compound

Cell LineIC50 ValueTreatment Time
A5490.14 ± 0.01 µM72 hours
The IC50 value represents the concentration of this compound required to inhibit cell proliferation by 50%.[13]

Signaling Pathways and Experimental Workflows

FAK Signaling Pathway

FAK_Signaling cluster_ecm Extracellular Matrix cluster_cell Cell Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Y397 Autophosphorylation recruits Src p130Cas p130Cas FAK->p130Cas Grb2 Grb2 FAK->Grb2 PI3K PI3-Kinase FAK->PI3K Paxillin Paxillin FAK->Paxillin Src->FAK Phosphorylation Cell_Migration Cell Migration p130Cas->Cell_Migration ERK_MAPK ERK/MAPK Pathway Grb2->ERK_MAPK AKT AKT Pathway PI3K->AKT Cell_Proliferation Cell Proliferation ERK_MAPK->Cell_Proliferation Cell_Survival Cell Survival AKT->Cell_Survival

Caption: FAK signaling cascade initiated by integrin engagement.

Mechanism of Action of this compound

PROTAC_Mechanism FAK FAK Protein Ternary_Complex FAK-PROTAC-VHL Ternary Complex FAK->Ternary_Complex Fak_protac_B5 This compound Fak_protac_B5->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_FAK Ubiquitinated FAK Ternary_Complex->Ub_FAK Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_FAK->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of FAK degradation by this compound.

Experimental Workflow for Time-Course Analysis

Experimental_Workflow cluster_assays Downstream Assays Start Seed Cells Incubate Incubate (24h) Start->Incubate Treat Treat with this compound or Vehicle Incubate->Treat Time_Points Collect Samples at Multiple Time Points (e.g., 0, 2, 4, 8, 16, 24h) Treat->Time_Points Western_Blot Western Blot Analysis Time_Points->Western_Blot Viability_Assay Cell Viability Assay Time_Points->Viability_Assay Live_Imaging Live-Cell Imaging Time_Points->Live_Imaging Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Live_Imaging->Data_Analysis

Caption: Workflow for time-course analysis of FAK degradation.

Experimental Protocols

Western Blot Analysis of FAK Degradation

This protocol details the procedure for quantifying FAK protein levels following treatment with this compound.

Materials:

  • A549 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FAK, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: After 24 hours, treat the cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO as a vehicle control.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and boil with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-FAK antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the FAK band intensity to the corresponding GAPDH band intensity. Express the results as a percentage of the vehicle-treated control.

Cell Viability Assay

This protocol describes how to assess the effect of FAK degradation on cell proliferation.

Materials:

  • A549 cells

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT or CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 3,000-5,000 cells per well.

  • Cell Treatment: After 24 hours, treat the cells with a serial dilution of this compound or DMSO.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the results and determine the IC50 value.

Live-Cell Imaging of FAK Degradation

This protocol provides a general framework for visualizing FAK degradation in real-time. This technique often requires specialized reagents and instrumentation.[14][15][16][17]

Materials:

  • Cells stably expressing a fluorescently tagged FAK (e.g., FAK-GFP)

  • Live-cell imaging medium

  • This compound

  • High-content imaging system or confocal microscope with a live-cell chamber

Procedure:

  • Cell Seeding: Seed the FAK-GFP expressing cells in a glass-bottom dish suitable for live-cell imaging.

  • Cell Treatment: Once the cells are adhered, replace the medium with live-cell imaging medium containing this compound or DMSO.

  • Image Acquisition:

    • Place the dish in the live-cell imaging chamber, maintaining physiological conditions (37°C, 5% CO2).

    • Acquire images at regular intervals (e.g., every 30 minutes) for the duration of the experiment (e.g., 24 hours).

    • Capture images from multiple fields of view for each condition.

  • Data Analysis:

    • Use image analysis software to quantify the mean fluorescence intensity of FAK-GFP within the cells over time.

    • Normalize the fluorescence intensity to the initial time point (t=0).

    • Plot the change in fluorescence intensity over time to visualize the kinetics of FAK degradation.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for studying the time-course of FAK degradation induced by this compound. This PROTAC demonstrates potent and time-dependent degradation of FAK, leading to the inhibition of cancer cell proliferation. These methods can be adapted to various cell lines and experimental setups to further investigate the therapeutic potential of FAK degradation in cancer.

References

Application Notes and Protocols: Quantification of FAK Protein Levels Following Fak protac B5 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] Overexpression and activation of FAK are implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target.[3][4][5] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[6] Fak protac B5 is a potent and selective FAK-targeting PROTAC that links a FAK inhibitor to an E3 ubiquitin ligase ligand.[7][8][9] This binding initiates the ubiquitination of the FAK protein, marking it for degradation by the proteasome, thereby eliminating both its kinase and scaffolding functions.[4][6][10] This document provides detailed protocols for quantifying the degradation of FAK protein induced by this compound.

FAK_PROTAC_Mechanism cluster_1 Ubiquitination cluster_2 Degradation FAK FAK Protein PROTAC This compound FAK->PROTAC Ub_FAK Ubiquitinated FAK PROTAC->Ub_FAK E3 E3 Ligase E3->PROTAC Proteasome Proteasome Ub_FAK->Proteasome Ub Ubiquitin Ub->Ub_FAK Degraded Degraded Peptides Proteasome->Degraded

Figure 1. Mechanism of FAK degradation by this compound.

Quantitative Data Summary

This compound has demonstrated potent and efficient degradation of FAK protein in non-small cell lung cancer cell lines. The tables below summarize the quantitative effects of this compound and other relevant FAK PROTACs.

Table 1: FAK Degradation by this compound

Cell Line Concentration Degradation (%) Efficacy (IC₅₀) Reference
A549 10 nM 86.4% 14.9 nM (Binding) [7][9]

| A549 | Not Specified | Not Specified | 0.14 µM (Antiproliferative) |[3][7][9] |

Table 2: Comparative FAK Degradation by Other PROTACs

PROTAC Name Cell Line Concentration Degradation (%) Reference
FC-11 PA1 10 nM (8h) >90% (Approx.) [11]
FC-11 Hep3B, Huh7 10 nM Significant degradation [12]
A13 A549 10 nM (12h) 85% [3][6]
BSJ-03-136 PATU-8988T 1 nM (4h) Significant degradation [13]

| PROTAC-3 | PC3 | Not Specified | DC₅₀ = 3.0 nM |[6] |

Western Blotting for FAK Quantification

Application Note: Western blotting is the most common method for visualizing and quantifying changes in protein levels. It allows for the semi-quantitative assessment of FAK protein reduction following treatment with this compound. By normalizing the FAK band intensity to a loading control (e.g., GAPDH, β-Actin), the percentage of degradation can be calculated relative to a vehicle-treated control.[4][14]

WB_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis (e.g., RIPA buffer) start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant prepare Sample Preparation (Laemmli Buffer + Heat) quant->prepare sds SDS-PAGE Gel Electrophoresis prepare->sds transfer Protein Transfer to Membrane (PVDF/Nitrocellulose) sds->transfer block Blocking (5% Milk or BSA) transfer->block primary Primary Antibody Incubation (Anti-FAK, Anti-Loading Control) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection (ECL) secondary->detect image Imaging and Densitometry detect->image analyze Data Analysis (Normalize to Loading Control) image->analyze

Figure 2. Western Blotting experimental workflow.

Protocol:

A. Cell Lysis and Protein Quantification

  • Culture cells (e.g., A549) to 70-80% confluency and treat with desired concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 12, or 24 hours).

  • After treatment, wash cells twice with ice-cold PBS.[15]

  • Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[16]

  • Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[16]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[14]

B. Sample Preparation and Electrophoresis

  • Normalize the protein concentration for all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[14][16]

  • Load 20-30 µg of total protein per well into an 8-10% SDS-PAGE gel.[14][17] Include a pre-stained protein ladder.

  • Run the gel at 100-120 V until the dye front reaches the bottom.[16]

C. Protein Transfer and Immunodetection

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100 V for 90-120 minutes or using a semi-dry transfer system.[17]

  • Confirm transfer efficiency by staining the membrane with Ponceau S solution for 30 seconds.[14]

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[14][17]

  • Incubate the membrane with a primary antibody against total FAK (e.g., Cell Signaling Technology #3285)[2] diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.[14]

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[17]

  • Wash the membrane three times with TBST for 10 minutes each.[14]

  • For the loading control, strip the membrane (if necessary) and re-probe with a primary antibody for a housekeeping protein (e.g., β-Actin, GAPDH).

D. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[14]

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Calculate FAK degradation by first normalizing the FAK band intensity to its corresponding loading control band intensity. Then, express this value as a percentage of the normalized FAK level in the vehicle-treated control cells.

Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note: ELISA provides a more quantitative and high-throughput method for measuring protein levels compared to Western blotting. A sandwich ELISA kit for total FAK can be used to accurately determine the concentration of FAK in cell lysates after this compound treatment.[1] This method is highly sensitive and reproducible, making it ideal for dose-response studies.[1][15]

ELISA_Workflow start Prepare Cell Lysates and Standards plate Add Samples/Standards to Antibody-Coated Plate start->plate incubate1 Incubate (FAK binds to capture antibody) plate->incubate1 wash1 Wash Plate incubate1->wash1 detect_ab Add Detection Antibody wash1->detect_ab incubate2 Incubate (Detection antibody binds to FAK) detect_ab->incubate2 wash2 Wash Plate incubate2->wash2 enzyme Add HRP-Conjugate wash2->enzyme incubate3 Incubate (Completes sandwich) enzyme->incubate3 wash3 Wash Plate incubate3->wash3 substrate Add TMB Substrate wash3->substrate incubate4 Incubate (Color develops) substrate->incubate4 stop Add Stop Solution incubate4->stop read Read Absorbance at 450 nm stop->read analyze Calculate FAK Concentration from Standard Curve read->analyze

Figure 3. Sandwich ELISA experimental workflow.

Protocol: (Based on a typical commercial Human FAK ELISA kit, e.g., Invitrogen KHO0431)[1]

A. Reagent and Sample Preparation

  • Prepare cell lysates from this compound-treated and control cells as described in the Western Blotting protocol (Section 1A). The use of non-denaturing lysis buffers is recommended.

  • Dilute cell lysates to fall within the assay range of the kit (e.g., 1.6-100 ng/mL).[1]

  • Reconstitute and prepare all kit reagents, including standards, wash buffer, and detection antibodies, according to the manufacturer's manual.

  • Prepare a standard curve by performing serial dilutions of the FAK standard provided in the kit.

B. Assay Procedure

  • Add 100 µL of each standard, control, and diluted sample to the appropriate wells of the FAK capture antibody-coated 96-well plate.[15]

  • Cover the plate and incubate for 1-2 hours at 37°C (or as specified in the kit manual).[15]

  • Aspirate the liquid from each well and wash the plate 3-5 times with the prepared Wash Buffer.[15]

  • Add 100 µL of the biotinylated Detection Antibody to each well.[15]

  • Cover and incubate for 1 hour at 37°C.[15]

  • Aspirate and wash the plate as in step 3.

  • Add 100 µL of HRP-conjugate (e.g., Streptavidin-HRP) to each well.[1]

  • Cover and incubate for 30 minutes at 37°C.[15]

  • Aspirate and wash the plate as in step 3.

  • Add 90-100 µL of TMB Substrate Solution to each well.[15]

  • Incubate for 10-20 minutes at 37°C in the dark, allowing color to develop.[15]

  • Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.[15]

C. Data Analysis

  • Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the mean OD for each standard against its concentration. Use a four-parameter logistic (4-PL) curve fit.

  • Interpolate the FAK concentration of the unknown samples from the standard curve.

  • Adjust for the dilution factor to determine the FAK concentration in the original lysate.

  • Calculate the percentage of FAK degradation relative to the vehicle-treated control.

Mass Spectrometry (MS) for FAK Quantification

Application Note: Mass spectrometry-based proteomics offers the most accurate and sensitive method for absolute protein quantification.[18][19] Using techniques like Stable Isotope Dilution (SID) or label-free quantification, MS can precisely measure the amount of FAK protein present in a complex mixture.[20] This approach is invaluable for validating results from other methods and for discovering potential off-target effects of this compound by simultaneously quantifying thousands of other proteins.[13]

MS_Workflow start Cell Lysis and Protein Extraction reduce Reduction (DTT) & Alkylation (Iodoacetamide) start->reduce digest Proteolytic Digestion (e.g., Trypsin) reduce->digest cleanup Peptide Cleanup (e.g., C18 Desalting) digest->cleanup lc Liquid Chromatography (LC) Separation cleanup->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms data Data Acquisition ms->data analysis Database Search & Peptide Identification data->analysis quant Protein Quantification (Label-free or Isotopic Labeling) analysis->quant

Figure 4. Mass Spectrometry proteomics workflow.

Protocol (General Outline for Label-Free Quantification):

A. Sample Preparation

  • Lyse cells from this compound-treated and control groups using a lysis buffer compatible with MS (e.g., containing urea or SDS).[18]

  • Quantify the total protein concentration (BCA assay).

  • Take an equal amount of protein from each sample (e.g., 50-100 µg).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 20-30 mM and incubate for 45 minutes at room temperature in the dark to alkylate cysteine residues.[21]

  • Digestion: Dilute the sample to reduce the denaturant concentration (e.g., urea < 2M). Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[20][21]

  • Cleanup: Stop the digestion by adding formic acid. Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that interfere with MS analysis. Elute the peptides and dry them in a vacuum centrifuge.

B. LC-MS/MS Analysis

  • Resuspend the dried peptides in a buffer suitable for LC-MS/MS (e.g., 0.1% formic acid in water).

  • Inject an equal amount of peptides onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

  • Separate peptides using a reverse-phase analytical column with a gradient of increasing acetonitrile concentration.[19]

  • Acquire data using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. The mass spectrometer will fragment the eluting peptides and measure the mass-to-charge ratio of the fragments.[19]

C. Data Analysis

  • Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut).

  • Search the fragmentation spectra against a human protein database (e.g., UniProt) to identify peptides and, subsequently, proteins.

  • Perform label-free quantification (LFQ) by comparing the signal intensity or spectral counts of FAK-derived peptides across the different treatment conditions.

  • Normalize the data and perform statistical analysis to determine the significance of changes in FAK protein abundance. The software will provide a fold-change value for FAK protein levels in treated samples relative to the control.

References

Application Notes and Protocols: FAK PROTAC B5 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed and activated in a multitude of cancer types.[1] FAK plays a crucial role in mediating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as proliferation, survival, migration, and invasion.[2][3] Its involvement in both kinase-dependent signaling and kinase-independent scaffolding makes it a compelling target for cancer therapy.[4][5][6]

Proteolysis targeting chimeras (PROTACs) are innovative therapeutic agents that induce the degradation of specific proteins via the ubiquitin-proteasome system.[6] FAK PROTAC B5 is a potent and selective degrader of FAK with a reported IC50 value of 14.9 nM.[7][8][9] By inducing the degradation of FAK, this compound eliminates both the kinase and scaffolding functions of the protein, offering a potential advantage over traditional kinase inhibitors that only block its catalytic activity.[5][6][10]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex in vivo tumor microenvironment compared to traditional 2D monolayer cultures.[11] These models are increasingly recognized as more predictive platforms for evaluating the efficacy of anti-cancer drugs.[12] This document provides detailed application notes and protocols for the utilization of this compound in 3D cell culture models to assess its anti-cancer activity.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to FAK and an E3 ubiquitin ligase. This binding event forms a ternary complex, leading to the ubiquitination of FAK and its subsequent degradation by the proteasome. The degradation of FAK disrupts downstream signaling pathways critical for tumor progression, including those involved in cell survival, proliferation, and invasion.[1][4][13]

Data Presentation

While specific data for this compound in 3D cell culture models is still emerging, the following table summarizes its known activity in 2D cell culture, which provides a strong rationale for its application in 3D systems.

ParameterCell LineValueReference
FAK DegradationA54986.4% at 10 nM[7][14]
IC50 (Antiproliferative Activity)A5490.14 ± 0.01 µM[7][14]
Inhibition of Cell MigrationA549Concentration-dependent[7][14]
Inhibition of Cell InvasionA549Concentration-dependent[7][14]

Experimental Protocols

Protocol 1: Generation of Tumor Spheroids using the Hanging Drop Method

This protocol describes a straightforward method for generating uniform 3D tumor spheroids.[15][16][17]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549, PATU-8988T)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • DNase I (optional)

  • Petri dishes (60 mm or 100 mm)

  • Micropipettes and sterile tips

Procedure:

  • Culture cells to approximately 90% confluency.

  • Wash the cell monolayer twice with PBS.

  • Add trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize trypsin with complete medium.

  • Gently triturate to obtain a single-cell suspension.

  • (Optional) Add DNase I to a final concentration of 100 µg/mL to reduce cell clumping.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Adjust the cell concentration to 2.5 x 10^5 cells/mL.

  • Invert the lid of a Petri dish and pipette 20 µL drops of the cell suspension onto the inside of the lid. Ensure drops are well-spaced to prevent merging.

  • Add 5-10 mL of sterile PBS to the bottom of the Petri dish to create a humidified chamber.

  • Carefully place the lid back on the dish.

  • Incubate at 37°C in a humidified incubator with 5% CO2.

  • Monitor spheroid formation daily. Spheroids are typically formed within 24-72 hours.

Protocol 2: Treatment of Tumor Spheroids with this compound

Materials:

  • Pre-formed tumor spheroids (from Protocol 1)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Low-adhesion multi-well plates (e.g., 96-well)

Procedure:

  • Gently transfer individual spheroids into the wells of a low-adhesion 96-well plate containing 100 µL of fresh complete medium per well.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM).

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Carefully remove 50 µL of medium from each well and add 50 µL of the this compound dilutions or vehicle control.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 24, 48, 72 hours).

Protocol 3: Assessment of Cell Viability in 3D Spheroids

Several assays are available to assess cell viability in 3D cultures.[18] The CellTiter-Glo® 3D Cell Viability Assay is specifically designed for this purpose and measures ATP levels as an indicator of metabolically active cells.[19]

Materials:

  • Treated tumor spheroids in a 96-well plate (from Protocol 2)

  • CellTiter-Glo® 3D Reagent

  • Plate shaker

  • Luminometer

Procedure:

  • Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Place the plate on a plate shaker for 5 minutes at a speed sufficient to induce vortexing to promote cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 4: Western Blot Analysis of FAK Degradation

This protocol is to confirm the on-target effect of this compound by assessing the degradation of the FAK protein.

Materials:

  • Treated tumor spheroids

  • RIPA buffer with protease and phosphatase inhibitors

  • Micro-homogenizer or sonicator

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies (anti-FAK, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Pool several treated spheroids for each condition.

  • Wash the spheroids with ice-cold PBS.

  • Lyse the spheroids in RIPA buffer.

  • Mechanically disrupt the spheroids using a micro-homogenizer or sonicator on ice.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples for SDS-PAGE and perform electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of FAK degradation relative to the loading control.

Visualizations

FAK_Signaling_Pathway cluster_fak FAK Activation Integrins Integrins FAK FAK Integrins->FAK Activate RTKs RTKs RTKs->FAK Activate GPCRs GPCRs GPCRs->FAK Activate pFAK pFAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruits & Activates PI3K_Akt PI3K/Akt Pathway pFAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway pFAK->MAPK_ERK Rho_GTPases Rho GTPases pFAK->Rho_GTPases Src->pFAK Phosphorylates Survival Survival PI3K_Akt->Survival Proliferation Proliferation MAPK_ERK->Proliferation Migration Migration Rho_GTPases->Migration Invasion Invasion Rho_GTPases->Invasion

Caption: FAK signaling pathway in cancer.

Experimental_Workflow A 1. 3D Spheroid Formation (Hanging Drop Method) B 2. Treatment with This compound A->B C 3. Incubation (24-72 hours) B->C D 4a. Cell Viability Assay (e.g., CellTiter-Glo 3D) C->D E 4b. Western Blot for FAK Degradation C->E F 4c. Invasion/Migration Assays (Optional) C->F G 5. Data Analysis D->G E->G F->G

Caption: Experimental workflow for testing this compound.

PROTAC_Mechanism cluster_protac PROTAC Action cluster_degradation Ubiquitin-Proteasome System PROTAC This compound Ternary FAK-PROTAC-E3 Ternary Complex PROTAC->Ternary FAK FAK Protein FAK->Ternary E3 E3 Ligase E3->Ternary Ub_FAK Ubiquitinated FAK Ternary->Ub_FAK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_FAK Proteasome Proteasome Ub_FAK->Proteasome Recognition Degradation FAK Degradation Proteasome->Degradation Degrades

Caption: Mechanism of this compound-mediated degradation.

References

Troubleshooting & Optimization

Fak protac B5 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of FAK PROTAC B5 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective degrader of Focal Adhesion Kinase (FAK).[1][2] It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to FAK, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of FAK, marking it for degradation by the proteasome.[3] This mechanism of action eliminates both the kinase-dependent and kinase-independent scaffolding functions of FAK.[4]

Q2: What are the key advantages of using a PROTAC-mediated degradation approach for FAK compared to traditional inhibitors?

A2: Traditional FAK inhibitors only block the kinase activity of FAK, leaving its scaffolding functions intact.[5] FAK PROTACs, by inducing the degradation of the entire protein, abrogate both kinase and scaffolding functions, potentially leading to a more profound and durable biological response.[4][6] This can overcome resistance mechanisms associated with kinase inhibitors and may offer improved efficacy in cancer models.[7]

Q3: What is the reported in vitro activity of this compound?

A3: this compound has demonstrated potent in vitro activity. It has an IC50 value of 14.9 nM for FAK. In A549 non-small cell lung cancer cells, it induced 86.4% FAK degradation at a concentration of 10 nM.[1][2]

Q4: Are there known off-target effects for this compound?

A4: Currently, there is no publicly available comprehensive off-target proteomics data specifically for this compound. However, studies of other FAK PROTACs have revealed potential for off-target degradation of other kinases, such as WEE1 and AURKA, depending on the specific warhead and linker used.[6] It is crucial for researchers to perform their own comprehensive proteomics analysis to assess the selectivity of this compound in their specific experimental system.

Q5: How can I mitigate potential off-target effects of this compound?

A5: Mitigating off-target effects is a critical aspect of PROTAC research. Strategies include:

  • Structure-Activity Relationship (SAR) Studies: Modifying the warhead, linker, and E3 ligase ligand can significantly improve selectivity.[8]

  • Dose Optimization: Using the lowest effective concentration of the PROTAC can minimize off-target engagement.

  • Use of Negative Controls: Employing an inactive epimer of the PROTAC or a compound with only the target-binding or E3-binding moiety can help distinguish on-target from off-target effects.

  • Comprehensive Proteomics: Unbiased mass spectrometry-based proteomics is the gold standard for identifying off-target proteins.[9]

  • Tumor-Specific Delivery: Conjugating PROTACs to tumor-targeting ligands like antibodies or small molecules can enhance their delivery to cancer cells and reduce systemic exposure.[10][11]

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Problem 1: Inconsistent or No FAK Degradation
Possible Cause Troubleshooting Step
Cell Line Specificity The expression levels of FAK and the recruited E3 ligase (e.g., CRBN or VHL) can vary between cell lines, affecting degradation efficiency. Confirm the expression of FAK and the relevant E3 ligase in your cell line by Western blot or qPCR.
Suboptimal PROTAC Concentration The "hook effect" is a known phenomenon with PROTACs, where very high concentrations can inhibit the formation of a stable ternary complex, leading to reduced degradation. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal degradation concentration (DC50) and maximum degradation (Dmax).
Incorrect Incubation Time The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation time for maximal FAK degradation.
Poor Cell Permeability While this compound is reported to have moderate membrane permeability, this can be cell-line dependent.[1][2] Consider using a cell permeability assay or comparing results with a positive control PROTAC known to be cell-permeable.
Proteasome Inhibition If the proteasome is inhibited, ubiquitinated FAK will not be degraded. Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated FAK would confirm that the PROTAC is functional up to the point of proteasomal degradation.
Reagent Quality Ensure the this compound is of high purity and has been stored correctly to prevent degradation.
Problem 2: Suspected Off-Target Effects
Possible Cause Troubleshooting Step
Lack of Selectivity The warhead of the PROTAC may have affinity for other kinases.
1. Comprehensive Proteomics: Perform quantitative mass spectrometry-based proteomics (e.g., TMT or Label-Free Quantification) to compare the proteome of cells treated with this compound versus a vehicle control. This will provide an unbiased view of all protein level changes.[9]
2. Kinome Profiling: Use kinome-wide binding assays to assess the binding profile of the FAK-binding warhead of B5 against a panel of kinases.
3. Negative Controls: Synthesize or obtain an inactive epimer of the pomalidomide moiety (if B5 uses a CRBN ligand) which cannot bind the E3 ligase. This control should inhibit FAK but not induce its degradation or the degradation of off-targets.
"Off-Target" Effects Mediated by FAK Degradation The observed phenotype may be a downstream consequence of FAK degradation rather than a direct off-target effect of the PROTAC.
1. Rescue Experiment: If possible, transfect cells with a degradation-resistant mutant of FAK to see if the phenotype is reversed.
2. Compare with FAK Inhibitor: Compare the phenotype induced by this compound with that of a highly selective FAK kinase inhibitor. Differences in the phenotype may be attributable to the degradation of FAK's scaffolding function.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
IC50 (FAK) 14.9 nMN/A (Biochemical)[1][2]
FAK Degradation (at 10 nM) 86.4%A549[1][2]
Antiproliferative IC50 0.14 ± 0.01 µMA549[2]

Experimental Protocols

Protocol 1: Western Blot for FAK Degradation

Objective: To determine the extent of FAK protein degradation following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FAK, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired incubation time (e.g., 8 or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-FAK antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the bands using a gel documentation system.

  • Analysis: Quantify the band intensities and normalize the FAK signal to the loading control.

Protocol 2: NanoBRET™ Target Engagement Assay

Objective: To confirm the engagement of this compound with FAK in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-FAK fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • FAK NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well assay plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Transfection: Transfect cells with the NanoLuc®-FAK plasmid according to the manufacturer's protocol and seed them into a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM®.

  • Tracer Addition: Add the FAK NanoBRET™ Tracer to the cells at the recommended concentration.

  • Compound Treatment: Add the serially diluted this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • BRET Measurement: Read the plate on a luminometer equipped with 460 nm (donor) and 618 nm (acceptor) filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot the values against the logarithm of the compound concentration to determine the IC50 of target engagement.

Protocol 3: Quantitative Mass Spectrometry for Off-Target Analysis

Objective: To identify and quantify off-target proteins degraded by this compound.

Materials:

  • Cell culture reagents

  • This compound and vehicle control (DMSO)

  • Lysis buffer for mass spectrometry (e.g., urea-based buffer)

  • DTT and iodoacetamide

  • Trypsin

  • Tandem Mass Tag (TMT) reagents (for TMT-based quantification)

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Cell Culture and Treatment: Grow cells in large-format plates (e.g., 10 cm dishes) and treat with this compound at a concentration that gives maximal FAK degradation, and a vehicle control. Use multiple biological replicates.

  • Cell Lysis and Protein Digestion: Lyse the cells, reduce and alkylate the proteins, and digest them into peptides using trypsin.

  • Peptide Labeling (for TMT): Label the peptides from each condition with the appropriate TMT reagent.

  • Sample Cleanup and Fractionation: Combine the labeled peptides, clean them up using a solid-phase extraction method, and fractionate them to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control.

Visualizations

FAK_PROTAC_B5_Mechanism cluster_0 PROTAC-mediated Degradation PROTAC This compound FAK FAK Protein PROTAC->FAK Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex FAK-PROTAC-E3 Ternary Complex FAK->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_FAK Ubiquitinated FAK Ubiquitination->Ub_FAK Proteasome Proteasome Ub_FAK->Proteasome Recognized by Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start No/Inconsistent FAK Degradation Check_Controls Check Reagent Quality and Vehicle Control Start->Check_Controls Dose_Response Perform Dose-Response (Hook Effect?) Check_Controls->Dose_Response Time_Course Perform Time-Course Dose_Response->Time_Course Check_E3_Ligase Confirm E3 Ligase Expression (Western Blot/qPCR) Time_Course->Check_E3_Ligase Proteasome_Inhibitor Co-treat with Proteasome Inhibitor Check_E3_Ligase->Proteasome_Inhibitor Degradation_Observed FAK Degradation Observed Proteasome_Inhibitor->Degradation_Observed No_Degradation Still No Degradation Proteasome_Inhibitor->No_Degradation

Caption: Troubleshooting workflow for lack of FAK degradation.

Off_Target_Mitigation Suspected_Off_Target Suspected Off-Target Effects Confirmation Confirm Off-Targets Suspected_Off_Target->Confirmation Mitigation Mitigation Strategies Suspected_Off_Target->Mitigation Proteomics Quantitative Proteomics (Mass Spectrometry) Negative_Control Use Inactive Negative Control Dose_Optimization Optimize PROTAC Dose (Use lowest effective conc.) SAR Structure-Activity Relationship Studies Targeted_Delivery Tumor-Targeted Delivery Strategies Confirmation->Proteomics Confirmation->Negative_Control Mitigation->Dose_Optimization Mitigation->SAR Mitigation->Targeted_Delivery

Caption: Strategies for identifying and mitigating off-target effects.

References

Stability and degradation of Fak protac B5 in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Fak protac B5 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a PROTAC (Proteolysis Targeting Chimera) degrader of Focal Adhesion Kinase (FAK).[1] It is a heterobifunctional molecule that simultaneously binds to FAK and an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of FAK, marking it for degradation by the proteasome.[2][3] Consequently, this compound not only inhibits the kinase activity of FAK but also eliminates its scaffolding functions by degrading the entire protein.[4][5]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions based on the provided datasheets.[6]

FormStorage TemperatureDuration
Powder-20°C2 years
In DMSO4°C2 weeks
In DMSO-80°C6 months

Q3: What is the stability of this compound in experimental conditions?

A3: this compound has demonstrated outstanding plasma stability.[1][7][8] One study reported a half-life of greater than 289.1 minutes in plasma.[1]

Q4: How does the activity of this compound compare to FAK kinase inhibitors?

A4: this compound demonstrates a more comprehensive inhibition of FAK signaling compared to traditional kinase inhibitors. While kinase inhibitors only block the catalytic activity of FAK, this compound leads to the degradation of the entire FAK protein, thereby also ablating its non-enzymatic scaffolding functions.[4][5] This can result in a more potent inhibition of downstream signaling pathways and cellular processes like migration and invasion.[5]

Troubleshooting Guide

Issue 1: Suboptimal or no degradation of FAK observed.

Possible Cause Troubleshooting Step
Incorrect concentration of this compound. Determine the optimal concentration for your cell line using a dose-response experiment. A common starting range is 10 nM to 1 µM.[1]
Insufficient incubation time. Perform a time-course experiment to identify the optimal incubation period for FAK degradation in your specific cell model. Degradation can often be observed within hours.[1]
Cell line is resistant or has low levels of the required E3 ligase. Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western blot or qPCR. Consider using a different cell line with known sensitivity to PROTACs.
Improper storage or handling of this compound. Ensure that the compound has been stored correctly according to the recommendations (see FAQ 2). Prepare fresh dilutions for each experiment.
Issues with Western blot protocol. Optimize your Western blot protocol for FAK detection. Ensure efficient protein extraction, proper antibody dilution, and adequate transfer. Include a positive control (e.g., a cell line with known high FAK expression) and a negative control (untreated cells).

Issue 2: Observed off-target effects.

Possible Cause Troubleshooting Step
High concentration of this compound. Use the lowest effective concentration of this compound that achieves significant FAK degradation to minimize potential off-target effects.
"Hook effect" due to excess PROTAC. Titrate the concentration of this compound carefully. The "hook effect" can occur at very high concentrations where the formation of the ternary complex (PROTAC-target-E3 ligase) is suboptimal, leading to reduced degradation.
Cellular context and expression of other proteins. Characterize the proteomic profile of your cells in response to this compound treatment using techniques like mass spectrometry to identify potential off-target proteins.

Experimental Protocols

Protocol 1: Assessment of FAK Degradation by Western Blot

This protocol outlines the steps to determine the extent of FAK protein degradation in cultured cells following treatment with this compound.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FAK and anti-loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for the desired time period (e.g., 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-FAK antibody and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the FAK signal to the loading control to determine the percentage of FAK degradation relative to the untreated control.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
IC₅₀ (FAK affinity)14.9 nMN/A[1]
FAK Degradation (at 10 nM)86.4%A549[1]
Antiproliferative IC₅₀0.14 ± 0.01 µMA549[1]

Visualizations

FAK_PROTAC_Mechanism cluster_cell Cell Fak_protac_B5 This compound Ternary_Complex FAK-PROTAC-E3 Ligase Ternary Complex Fak_protac_B5->Ternary_Complex Binds FAK FAK Protein FAK->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitinated_FAK Ubiquitinated FAK Ternary_Complex->Ubiquitinated_FAK Ubiquitination Proteasome Proteasome Ubiquitinated_FAK->Proteasome Targeted for Degradation Degraded_FAK Degraded FAK (Amino Acids) Proteasome->Degraded_FAK Degrades Ub Ubiquitin Ub->Ternary_Complex

Caption: Mechanism of FAK degradation by this compound.

Western_Blot_Workflow A Cell Seeding & Adherence B Treatment with this compound A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Blocking F->G H Primary Antibody Incubation (Anti-FAK & Loading Control) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Data Analysis J->K

Caption: Workflow for assessing FAK degradation via Western Blot.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruits & Activates Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Cell_Migration Cell Migration FAK->Cell_Migration Scaffolding Function Src->FAK Phosphorylates Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Fak_protac_B5 This compound (Degrades FAK) Fak_protac_B5->FAK

Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Troubleshooting FAK Degradation with Fak protac B5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fak protac B5. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for targeted degradation of Focal Adhesion Kinase (FAK). Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to help you navigate your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during your experiments with this compound, leading to inconsistent FAK degradation.

Q1: I am observing partial or no FAK degradation after treating my cells with this compound. What are the potential causes and how can I troubleshoot this?

A1: Inconsistent or absent FAK degradation can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Verify Compound Integrity and Concentration:

    • Ensure this compound has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.

    • Confirm the final concentration of this compound in your experiment. Perform a dose-response experiment to determine the optimal concentration for FAK degradation in your specific cell line. It has been shown that this compound can induce 86.4% FAK degradation at 10 nM in A549 cells[1][2].

  • Optimize Treatment Time:

    • The kinetics of PROTAC-mediated degradation can vary between cell lines. Perform a time-course experiment to identify the optimal treatment duration. Degradation can be observed as early as 4 hours, with significant depletion by 16-24 hours in some cell lines[3].

  • Check Cell Line and Culture Conditions:

    • E3 Ligase Expression: this compound utilizes the Cereblon (CRBN) E3 ligase to induce FAK degradation[4][5][6]. Verify that your cell line expresses sufficient levels of CRBN. If CRBN expression is low, consider using a different cell line or a PROTAC that engages a different E3 ligase.

    • Cell Confluency: Cell density can impact experimental outcomes. Aim for a consistent confluency (e.g., 70-80%) at the time of treatment.

  • Assess Experimental Controls:

    • Positive Control: Use a cell line known to be sensitive to this compound (e.g., A549) as a positive control to validate your experimental setup.

    • Negative Control: If available, use an inactive version of the PROTAC that cannot bind to either FAK or the E3 ligase to confirm that the observed effects are specific to PROTAC-mediated degradation[7].

    • Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin) in your Western blots to ensure equal protein loading between samples.

  • Investigate the "Hook Effect":

    • At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of unproductive binary complexes (PROTAC-FAK or PROTAC-E3 ligase) outcompetes the formation of the productive ternary complex (FAK-PROTAC-E3 ligase), leading to reduced degradation[7][8][9]. If you observe decreased degradation at higher concentrations, you may be seeing this effect. To confirm, perform a wide dose-response curve with concentrations both below and above the expected optimal range.

Q2: My FAK degradation results are variable between experiments. How can I improve reproducibility?

A2: Reproducibility is key in any experiment. To minimize variability:

  • Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and culture media.

  • Consistent Compound Handling: Prepare fresh dilutions of this compound for each experiment and ensure accurate pipetting.

  • Uniform Treatment Conditions: Ensure all experimental variables, such as incubation times and temperatures, are kept constant.

  • Consistent Western Blotting Technique: Follow a standardized Western blotting protocol, paying close attention to lysis buffer composition, protein quantification, antibody dilutions, and incubation times.

Q3: How can I confirm that the observed reduction in FAK protein levels is due to proteasomal degradation?

A3: To confirm that FAK is being degraded via the ubiquitin-proteasome system, you can perform a co-treatment experiment with a proteasome inhibitor.

  • Protocol: Pre-treat your cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding this compound.

  • Expected Outcome: If this compound induces degradation via the proteasome, the presence of the proteasome inhibitor should "rescue" FAK from degradation, meaning you will observe higher FAK levels in the co-treated sample compared to the sample treated with this compound alone[4][10].

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound in A549 non-small cell lung cancer cells.

Table 1: In Vitro Potency of this compound in A549 Cells

ParameterValueReference
IC50 (FAK affinity)14.9 nM[1][2]
IC50 (Antiproliferative Activity)0.14 ± 0.01 µM[1][2]

Table 2: FAK Degradation Efficiency of this compound in A549 Cells

ConcentrationIncubation Time% FAK DegradationReference
10 nM8 hours86.4%[1][2]
100 nM12 hours>50%[6]

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of this compound.

Protocol 1: Western Blotting for FAK Degradation

This protocol outlines the steps to quantify FAK protein levels following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Protease and phosphatase inhibitor cocktails

  • RIPA lysis buffer (or similar)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-FAK, Anti-p-FAK (optional), and a loading control antibody (e.g., Anti-GAPDH, Anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against FAK (and p-FAK if desired) and the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize the FAK signal to the loading control.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

  • 96-well cell culture plates

  • Cell culture reagents

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with a range of concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Transwell Migration and Invasion Assay

This protocol assesses the effect of FAK degradation on the migratory and invasive potential of cells.

Materials:

  • 24-well Transwell inserts (8.0 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free media

  • Media with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol or paraformaldehyde for fixation

  • Crystal violet stain

Procedure:

  • Preparation of Inserts:

    • For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

  • Cell Seeding:

    • Pre-treat cells with this compound or vehicle control for the desired time.

    • Resuspend the treated cells in serum-free media.

    • Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the Transwell inserts.

  • Incubation:

    • Add media containing a chemoattractant to the lower chamber.

    • Incubate the plate at 37°C for 12-48 hours, depending on the cell line.

  • Staining and Quantification:

    • After incubation, carefully remove the non-migrated/invaded cells from the top of the insert with a cotton swab.

    • Fix the cells that have migrated/invaded to the bottom of the membrane with methanol or paraformaldehyde.

    • Stain the cells with crystal violet.

    • Wash the inserts with water and allow them to air dry.

    • Count the number of stained cells in several random fields of view under a microscope.

Visualizations

FAK Signaling Pathway

FAK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Signaling cluster_cellular_processes Cellular Processes Integrins Integrins FAK FAK Integrins->FAK RTKs Receptor Tyrosine Kinases (RTKs) RTKs->FAK GPCRs GPCRs GPCRs->FAK PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Src Src FAK->Src Migration Migration FAK->Migration Invasion Invasion FAK->Invasion Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival MAPK_ERK->Proliferation MAPK_ERK->Migration Src->PI3K_Akt Src->MAPK_ERK

Caption: Simplified FAK signaling pathway.

Experimental Workflow for Assessing FAK Degradation

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemical_assays Biochemical & Functional Assays cluster_data_analysis Data Analysis A Seed Cells B Treat with this compound (Dose-response & Time-course) A->B C Cell Lysis B->C E Cell Viability Assay (e.g., MTT) B->E F Migration/Invasion Assay (e.g., Transwell) B->F D Western Blot (FAK, p-FAK, Loading Control) C->D G Quantify Protein Levels D->G H Determine IC50 / DC50 E->H I Assess Functional Outcomes F->I G->H

Caption: Workflow for evaluating this compound efficacy.

Troubleshooting Inconsistent FAK Degradation

Troubleshooting_Workflow Start Inconsistent FAK Degradation? Check_Compound Compound Integrity & Concentration OK? Start->Check_Compound Check_Time Optimal Treatment Time Determined? Check_Compound->Check_Time Yes Solution_Compound Prepare Fresh Stock & Verify Concentration Check_Compound->Solution_Compound No Check_Cells Cell Line & E3 Ligase Expression Verified? Check_Time->Check_Cells Yes Solution_Time Perform Time-Course Experiment Check_Time->Solution_Time No Check_Controls Positive/Negative Controls Included? Check_Cells->Check_Controls Yes Solution_Cells Verify CRBN Expression or Test New Cell Line Check_Cells->Solution_Cells No Check_Hook Potential Hook Effect? Check_Controls->Check_Hook Yes Solution_Controls Include Appropriate Controls in Next Exp. Check_Controls->Solution_Controls No Solution_Hook Perform Wide Dose-Response Curve Check_Hook->Solution_Hook Yes Success Consistent Degradation Achieved Check_Hook->Success No Solution_Compound->Check_Compound Solution_Time->Check_Time Solution_Cells->Check_Cells Solution_Controls->Check_Controls Solution_Hook->Success

Caption: Decision tree for troubleshooting FAK degradation.

References

Technical Support Center: Enhancing the Efficacy of Fak Protac B5 in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Fak protac B5, particularly in the context of resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target Focal Adhesion Kinase (FAK) for degradation.[1] It is a heterobifunctional molecule consisting of a ligand that binds to FAK and another ligand that recruits an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of FAK, marking it for degradation by the proteasome.[3] By degrading the entire FAK protein, this compound eliminates both its kinase-dependent and kinase-independent scaffolding functions, offering a potential advantage over traditional kinase inhibitors that only block the active site.[2][3]

Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to FAK-targeting agents can arise from several mechanisms. Two prominent pathways that can be activated to bypass FAK degradation are:

  • Activation of STAT3 Signaling: In some cancer models, prolonged inhibition of FAK can lead to the activation of the STAT3 signaling pathway, which promotes cell survival and proliferation.[4][5] This can occur through a negative feedback loop involving TGF-β signaling.[4]

  • Receptor Tyrosine Kinase (RTK) Transphosphorylation: Certain RTKs, such as EGFR and HER2, can directly phosphorylate FAK at its autophosphorylation site (Y397), even in the presence of a FAK inhibitor or PROTAC. This "oncogenic protection" can maintain downstream signaling and lead to resistance.

Q3: How can I confirm if my resistant cells have activated these bypass pathways?

To investigate these resistance mechanisms, we recommend the following experimental approaches:

  • Western Blotting: Assess the phosphorylation status of key proteins in the STAT3 and RTK signaling pathways. Look for increased levels of phosphorylated STAT3 (p-STAT3) and phosphorylated RTKs (e.g., p-EGFR, p-HER2) in your resistant cell lines compared to sensitive parental lines. You should also confirm the degradation of total FAK by this compound.

  • Co-Immunoprecipitation (Co-IP): To determine if RTKs are interacting with and phosphorylating FAK in your resistant cells, perform a Co-IP experiment. Immunoprecipitate FAK and then probe for the presence of associated RTKs (e.g., EGFR, HER2) by Western blot.

Troubleshooting Guides

Problem 1: Reduced or no degradation of FAK protein observed by Western Blot.
Possible Cause Troubleshooting Step
Suboptimal this compound concentration or incubation time. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for FAK degradation in your specific cell line. Start with a concentration range of 1 nM to 1 µM and time points from 4 to 48 hours.
Low expression of the recruited E3 ligase in the cell line. Verify the expression level of the E3 ligase recruited by this compound (e.g., Cereblon or VHL) in your cells using Western blotting or qPCR. If expression is low, consider using a different PROTAC that recruits a more abundant E3 ligase in your cell model.
Cellular efflux of the PROTAC. Some cancer cells overexpress efflux pumps like P-glycoprotein (P-gp/ABCB1) which can reduce the intracellular concentration of the PROTAC.[6] Test for the expression of efflux pumps and consider co-treatment with an efflux pump inhibitor.
Issues with the experimental protocol. Review your Western blotting protocol for any potential errors in sample preparation, protein transfer, or antibody incubation. Ensure you are using a validated antibody for FAK.
Problem 2: FAK is degraded, but cells remain viable and proliferative.
Possible Cause Troubleshooting Step
Activation of bypass signaling pathways. As mentioned in the FAQs, activation of STAT3 or RTK signaling can compensate for the loss of FAK.
- STAT3 Activation: Analyze p-STAT3 levels by Western blot. If elevated, consider co-treatment with a STAT3 inhibitor (e.g., Stattic) or a JAK inhibitor (e.g., Ruxolitinib).[5]
- RTK Activation: Analyze the phosphorylation status of relevant RTKs. If activated, consider a combination therapy with an appropriate RTK inhibitor (e.g., Gefitinib for EGFR).
Cell context-dependent signaling. The reliance on FAK for survival can vary between cell lines and culture conditions (2D vs. 3D). Consider growing your cells in a 3D spheroid model, which may better reflect in vivo conditions and potentially show increased sensitivity to FAK degradation.[7]

Quantitative Data Summary

Table 1: Efficacy of this compound in A549 Non-Small Cell Lung Cancer Cells [1]

ParameterValue
FAK Degradation (at 10 nM)86.4%
IC50 (antiproliferative activity)0.14 ± 0.01 µM
FAK Affinity (IC50)14.9 nM

Table 2: Efficacy of FAK-targeting PROTACs in Resistant or 3D Models

PROTACCell Line / ModelContextReported EfficacyCitation
F2 HCT8/T, A549/T, MCF-7/ADRMultidrug-resistantIC50 values of 0.73-5.84 µM; reversed drug resistance[6]
BSJ-04-146 PATU-8988T, MDA-MB-2313D-spheroid culturePronounced loss of viability compared to FAK inhibitors[7]
PROTAC-3 OVCAR3, OVCAR8Ovarian cancer cell linesMore effective than FAK inhibitor in inhibiting proliferation, migration, and invasion[8]

Experimental Protocols

Western Blotting for FAK Degradation and Signaling Pathway Analysis

This protocol is for assessing the levels of total FAK, phosphorylated FAK (p-FAK), and key proteins in downstream and bypass signaling pathways.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FAK, anti-p-FAK (Y397), anti-STAT3, anti-p-STAT3 (Y705), anti-EGFR, anti-p-EGFR (Y1068), anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.[9]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[10]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[11]

  • Quantification:

    • Quantify band intensities using software like ImageJ.[12] Normalize the protein of interest to a loading control (e.g., β-actin).

Co-Immunoprecipitation (Co-IP) to Detect FAK-RTK Interaction

This protocol is to determine if FAK is physically associated with an RTK in resistant cells.

Materials:

  • Co-IP Lysis Buffer (non-denaturing)

  • Protein A/G magnetic beads or agarose beads

  • Primary antibody for immunoprecipitation (e.g., anti-FAK)

  • Isotype control IgG

  • Wash buffer

  • Elution buffer

  • Western blotting reagents (as above)

Procedure:

  • Cell Lysis:

    • Lyse cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[13]

  • Pre-clearing:

    • Incubate the lysate with beads and an isotype control IgG to reduce non-specific binding.[14]

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-FAK antibody overnight at 4°C.[14]

    • Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.[13]

  • Washing:

    • Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.[14]

  • Elution and Analysis:

    • Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against the RTK of interest (e.g., anti-EGFR).

Transwell Migration and Invasion Assay

This assay assesses the functional effect of this compound on cell motility.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free media

  • Media with chemoattractant (e.g., 10% FBS)

  • Crystal violet stain or Calcein AM

  • Cotton swabs

Procedure:

  • Preparation:

    • For invasion assays, coat the top of the Transwell insert with a thin layer of Matrigel and allow it to solidify.[15]

    • For migration assays, no coating is needed.[16]

  • Cell Seeding:

    • Starve cells in serum-free media for 12-24 hours.

    • Resuspend cells in serum-free media and seed them into the upper chamber of the Transwell insert.

  • Assay:

    • Add media containing a chemoattractant to the lower chamber.[15]

    • Incubate for a period that allows for cell migration/invasion (typically 12-48 hours).

  • Analysis:

    • Remove non-migrated/invaded cells from the top of the insert using a cotton swab.[17]

    • Fix and stain the cells that have migrated to the underside of the membrane with crystal violet.

    • Alternatively, use a fluorescent dye like Calcein AM for quantification.[18]

  • Quantification:

    • Count the number of stained cells in several random fields under a microscope.

    • Calculate the percentage of migration/invasion relative to a control.[17]

Visualizations

Signaling Pathways in this compound Resistance

FAK_Resistance_Pathways cluster_resistance Resistance Mechanisms FakProtacB5 This compound FAK FAK FakProtacB5->FAK Binds & Induces Ubiquitination Proteasome Proteasome FAK->Proteasome Degradation pFAK p-FAK FAK->pFAK Autophosphorylation CellSurvival Cell Survival & Proliferation STAT3_path STAT3 Pathway pSTAT3 p-STAT3 STAT3_path->pSTAT3 Activation pSTAT3->CellSurvival Bypass RTK_path RTK Pathway pRTK p-RTK (e.g., p-EGFR) RTK_path->pRTK Activation pRTK->pFAK Transphosphorylation (Bypass) Downstream Downstream Signaling pFAK->Downstream Downstream->CellSurvival Resistance_Workflow Start Observe Reduced Efficacy of this compound WB_Degradation Western Blot: Confirm FAK Degradation Start->WB_Degradation WB_Signaling Western Blot: Assess p-STAT3 & p-RTKs WB_Degradation->WB_Signaling If degradation is confirmed CoIP Co-Immunoprecipitation: FAK-RTK Interaction WB_Signaling->CoIP If p-RTKs are elevated Combination_Therapy Hypothesis: Test Combination Therapy (e.g., + STAT3i or RTKi) WB_Signaling->Combination_Therapy Based on pathway activation CoIP->Combination_Therapy If interaction is confirmed Functional_Assay Functional Assays: Viability & Migration Functional_Assay->Combination_Therapy To assess functional rescue Analyze Analyze Synergy & Re-sensitization Combination_Therapy->Analyze

References

Technical Support Center: In Vivo Delivery of FAK PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the in vivo delivery of Focal Adhesion Kinase (FAK) PROTACs, with a focus on challenges related to compounds similar to FAK PROTAC B5.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in vivo delivery of FAK PROTACs?

The in vivo delivery of PROTACs, including those targeting FAK, presents several significant challenges primarily stemming from their unique molecular properties. These molecules are often large and complex, which can lead to:

  • Poor Oral Bioavailability: Many PROTACs have physicochemical properties, such as high molecular weight and low solubility, that are not conducive to oral absorption.[1][2]

  • Low Aqueous Solubility and Permeability: The complex structure of PROTACs often results in poor solubility in aqueous solutions and limited ability to permeate cell membranes, hindering their distribution to target tissues.[3][4][5]

  • Rapid Clearance: PROTACs can be subject to rapid metabolism and clearance from the body, leading to a short duration of action.

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein (FAK) or the E3 ligase, which are not productive for degradation. This can lead to a decrease in efficacy at higher doses.[3][6]

  • Off-Target Toxicity: As with any therapeutic agent, there is a risk of off-target effects that can lead to toxicity in vivo.[3]

  • Chemical Instability: Some PROTACs, particularly those using certain linkers or E3 ligase recruiters, may exhibit chemical instability in solution.[7]

Q2: What formulation strategies can be employed to improve the in vivo delivery of FAK PROTACs?

Several formulation strategies can be explored to overcome the delivery challenges of FAK PROTACs:

  • Lipid-Based Formulations: Encapsulating PROTACs in lipid-based delivery systems such as liposomes, micelles, emulsions, and lipid nanoparticles can enhance their solubility, stability, and permeability.[3][4]

  • Amorphous Solid Dispersions (ASDs): Technologies like spray-dried dispersions (SDDs) can improve the dissolution rate and solubility of poorly soluble PROTACs.[2]

  • Nanoparticle-Based Delivery: Utilizing nanoparticles can help to passively target tumor tissues through the enhanced permeability and retention (EPR) effect and can be further modified for active targeting.[4]

  • Co-solvent Systems: Simple solvent-cosolvent systems can be used for preclinical in vivo studies to solubilize the PROTAC for administration.[7]

  • Permeation Enhancers: The inclusion of permeation enhancers in the formulation can improve the absorption of orally administered PROTACs.[7]

Q3: How does the mechanism of action of a FAK PROTAC differ from a FAK inhibitor, and what are the implications for in vivo studies?

FAK PROTACs and FAK inhibitors have fundamentally different mechanisms of action:

  • FAK Inhibitors: These are small molecules that typically bind to the active site of the FAK enzyme, blocking its kinase activity. They do not affect the non-enzymatic scaffolding functions of the FAK protein.[8]

  • FAK PROTACs: These are heterobifunctional molecules that induce the degradation of the entire FAK protein.[9][10] They do this by bringing FAK into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.[9][11][12] This eliminates both the kinase and scaffolding functions of FAK.[8][13]

The implication for in vivo studies is that FAK PROTACs may show a more profound and durable biological effect compared to FAK inhibitors, as they remove the entire protein.[14][15] This can lead to different phenotypic outcomes and potentially overcome resistance mechanisms that are not addressed by kinase inhibition alone.

Troubleshooting Guide

Problem 1: Poor or inconsistent FAK degradation in vivo.
Possible Cause Troubleshooting Step
Poor Bioavailability/Exposure 1. Verify Exposure: Measure plasma and tumor concentrations of the FAK PROTAC to confirm it is reaching the target tissue at sufficient levels. 2. Optimize Formulation: If exposure is low, consider reformulating the PROTAC using lipid-based carriers, amorphous solid dispersions, or other advanced formulation techniques to improve solubility and absorption.[2][3][4] 3. Change Route of Administration: If oral delivery is proving difficult, switch to intravenous (IV) or intraperitoneal (IP) administration for initial in vivo efficacy studies to bypass absorption barriers.[14]
Suboptimal Dosing (Hook Effect) 1. Conduct a Dose-Response Study: Evaluate a wide range of doses to identify the optimal concentration for FAK degradation. The "hook effect" can lead to reduced efficacy at higher doses.[6] 2. Staggered Dosing Regimen: Consider a dosing schedule that maintains the PROTAC concentration within the optimal therapeutic window.
Rapid Metabolism/Clearance 1. Pharmacokinetic (PK) Profiling: Perform a full PK study to determine the half-life, clearance rate, and volume of distribution of the PROTAC.[14] 2. Structural Modification: If the PROTAC is rapidly metabolized, medicinal chemistry efforts may be needed to modify the structure to improve metabolic stability.
Inefficient Ternary Complex Formation in Vivo 1. Assess In Vitro Potency: Re-evaluate the in vitro degradation profile (DC50) in relevant cell lines. 2. Consider E3 Ligase Expression: Ensure that the E3 ligase recruited by the PROTAC is sufficiently expressed in the target tissue in vivo.
Problem 2: High toxicity or off-target effects observed in vivo.
Possible Cause Troubleshooting Step
Off-Target Protein Degradation 1. Proteomics Analysis: Perform unbiased proteomics studies (e.g., mass spectrometry) on tissues from treated animals to identify any unintended protein degradation. 2. Structural Optimization: If off-target degradation is observed, redesigning the PROTAC with a more selective binder for FAK or a different E3 ligase ligand may be necessary.
Metabolite-Induced Toxicity 1. Metabolite Identification: Identify the major metabolites of the PROTAC and test their activity and toxicity independently. 2. Block Metabolic Hotspots: If a toxic metabolite is identified, modify the PROTAC structure to block the metabolic pathway responsible for its formation.
Formulation-Related Toxicity 1. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation components. 2. Test Alternative Formulations: If the vehicle is causing toxicity, explore alternative, more biocompatible formulation strategies.

Quantitative Data Summary

The following tables summarize in vitro data for representative FAK-targeting PROTACs, including a compound designated "B5" from one study. This data can serve as a benchmark for what to expect from a potent FAK PROTAC.

Table 1: In Vitro Kinase Inhibitory Activity of FAK PROTACs

CompoundFAK Kinase IC50 (nM)
B5 <0.480
A13 26.4
PF-562271 (Parent Inhibitor) Not explicitly stated, but A13 is a PROTAC derived from it.
Data for B5 and A13 from the same study for comparative context.[13]

Table 2: In Vitro Degradation Potency of FAK PROTACs

CompoundCell LineDC50 (nM)Time Point
FC-11 PA1Picomolar range8 hours
BSJ-04-146 Various cancer cell linesAs low as 10 nM1 hour
GSK215 Not specifiedPotentNot specified
A13 A549~10 nM for 85% degradationNot specified
DC50 is the concentration required to degrade 50% of the target protein.[8][13][15][16]

Experimental Protocols

Protocol 1: In Vivo FAK Degradation Assessment
  • Animal Model: Utilize appropriate tumor-bearing mouse models (e.g., xenografts).

  • Dosing: Administer the FAK PROTAC via the chosen route (e.g., IP, IV, or oral gavage) at various doses. Include a vehicle control group.

  • Tissue Collection: At specified time points post-dosing (e.g., 4, 8, 24, 48, 96 hours), euthanize the animals and harvest tumors and other relevant tissues.

  • Protein Extraction: Lyse the collected tissues to extract total protein.

  • Western Blotting: Perform Western blot analysis to determine the levels of FAK protein. Use an antibody specific for FAK and a loading control (e.g., GAPDH or β-actin) to normalize the results.

  • Densitometry: Quantify the band intensities to determine the percentage of FAK degradation relative to the vehicle-treated control group.

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model: Use healthy mice (e.g., C57BL/6 or BALB/c).

  • Dosing: Administer a single dose of the FAK PROTAC via IV and oral routes in separate cohorts of animals.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dosing.

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • LC-MS/MS Analysis: Quantify the concentration of the FAK PROTAC in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

FAK_Signaling_Pathway ECM Extracellular Matrix Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Functions Cell Proliferation, Survival, Migration ERK->Cell_Functions Akt Akt PI3K->Akt Akt->Cell_Functions

Caption: FAK Signaling Pathway.

PROTAC_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation FAK FAK (Target Protein) PROTAC FAK PROTAC FAK->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex FAK-PROTAC-E3 Ligase Ternary Complex Ubiquitinated_FAK Ubiquitinated FAK Ternary_Complex->Ubiquitinated_FAK Ub Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_FAK->Proteasome Degraded_FAK Degraded Peptides Proteasome->Degraded_FAK

Caption: PROTAC Mechanism of Action.

In_Vivo_Workflow start Start: FAK PROTAC Candidate formulation Formulation Development start->formulation pk_study Pharmacokinetic (PK) Study formulation->pk_study dose_finding In Vivo Dose-Finding (FAK Degradation) pk_study->dose_finding efficacy_study Efficacy Study (Tumor Xenograft) dose_finding->efficacy_study tox_study Toxicity Assessment efficacy_study->tox_study end End: Candidate Selection tox_study->end

Caption: In Vivo Evaluation Workflow.

References

Navigating FAK PROTAC B5 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving FAK PROTAC B5. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure clarity and experimental success.

Troubleshooting Guide: Interpreting Unexpected Results

This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and actionable solutions.

Observed Problem Potential Causes Recommended Solutions
No or incomplete FAK protein degradation 1. Suboptimal PROTAC Concentration: The concentration of this compound may be too low or too high, leading to the "hook effect" where the formation of the ternary complex (FAK-PROTAC-E3 ligase) is suboptimal.[1] 2. Incorrect Incubation Time: The duration of treatment may be insufficient for the degradation machinery to act. 3. Low Cell Permeability: this compound may not be efficiently entering the cells.[2][3] 4. E3 Ligase Issues: The specific E3 ligase recruited by this compound might not be expressed or functional in your cell line. 5. Proteasome Inhibition: The proteasome, which is responsible for degrading the tagged FAK, might be inhibited by other factors in your experimental setup.1. Dose-Response Experiment: Perform a dose-response curve with a wide range of this compound concentrations (e.g., from picomolar to micromolar) to identify the optimal degradation concentration (DC50).[1] 2. Time-Course Experiment: Harvest cells at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration.[4][5] 3. Permeability Assessment: If possible, use analytical methods to assess the intracellular concentration of the PROTAC. Consider using a different PROTAC with potentially better permeability if this is a persistent issue. 4. E3 Ligase Expression: Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL, depending on the PROTAC design) in your cell line via Western blot or qPCR. 5. Proteasome Activity Assay: Ensure the proteasome is active. Include a positive control for proteasome-mediated degradation. A co-treatment with a proteasome inhibitor like MG132 should "rescue" the degradation of FAK, confirming the pathway.[6][7]
High Cell Viability (Lack of Expected Anti-proliferative Effect) 1. Incomplete FAK Degradation: The level of FAK degradation achieved may not be sufficient to induce a cytotoxic or anti-proliferative effect.[8] 2. Cell Line Resistance: The chosen cell line may not be dependent on FAK signaling for survival and proliferation.[8] 3. Compensatory Signaling Pathways: Cells may have activated alternative signaling pathways to compensate for the loss of FAK.1. Optimize Degradation: Refer to the troubleshooting steps for "No or incomplete FAK protein degradation" to ensure maximal FAK depletion. 2. Cell Line Profiling: Test this compound in multiple cell lines to identify those that are sensitive. Review literature to understand the role of FAK in your specific cell model. 3. Pathway Analysis: Use techniques like phospho-kinase arrays or Western blotting for key downstream effectors of parallel pathways (e.g., PI3K/Akt, MAPK/ERK) to investigate potential compensatory mechanisms.[8]
Off-Target Effects Observed 1. Non-Specific Binding: The FAK-binding moiety of the PROTAC may have affinity for other kinases.[9] 2. E3 Ligase-Related Effects: High concentrations of the PROTAC could lead to unintended degradation of other proteins that interact with the recruited E3 ligase.1. Selectivity Profiling: If available, consult kinome-wide selectivity data for the FAK inhibitor component of the PROTAC. Perform proteomics studies to identify other degraded proteins.[9] 2. Use Negative Controls: Employ an inactive enantiomer of the PROTAC or a version with a mutated E3 ligase binder as negative controls to distinguish between FAK-specific and off-target effects. 3. Concentration Optimization: Use the lowest effective concentration of this compound that achieves significant FAK degradation to minimize off-target effects.
Inconsistent Results Between Experiments 1. Reagent Instability: this compound may be unstable under certain storage or experimental conditions. 2. Cell Culture Variability: Differences in cell passage number, confluency, or serum batch can affect cellular responses. 3. Experimental Technique: Minor variations in experimental procedures can lead to inconsistent outcomes.1. Proper Reagent Handling: Aliquot the PROTAC upon receipt and store as recommended by the manufacturer to avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture: Use cells within a consistent passage number range. Seed cells at the same density and ensure confluency is consistent at the time of treatment. Test different serum batches for their effect on the experiment. 3. Strict Protocol Adherence: Maintain a detailed and consistent experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target Focal Adhesion Kinase (FAK) for degradation.[10][11] It is a heterobifunctional molecule with one end that binds to FAK and another end that recruits an E3 ubiquitin ligase.[12][13] This proximity induces the ubiquitination of FAK, marking it for degradation by the cell's proteasome.[12][13] This approach not only inhibits the kinase activity of FAK but also eliminates its scaffolding functions.[4][8][14]

Q2: How is this compound different from a traditional FAK kinase inhibitor?

A2: Traditional FAK inhibitors block the kinase activity of FAK but leave the protein intact.[8][14] This means that the non-enzymatic scaffolding functions of FAK, which also contribute to cell signaling, may remain active.[8][14] this compound, by inducing the complete degradation of the FAK protein, eliminates both its kinase and scaffolding functions, potentially leading to a more profound and durable biological effect.[4][15][16]

Q3: What are the key signaling pathways regulated by FAK?

A3: FAK is a crucial non-receptor tyrosine kinase that plays a central role in signaling pathways initiated by integrins and growth factor receptors.[17][18][19] It regulates a wide array of cellular processes, including cell adhesion, migration, proliferation, and survival.[17][20] Upon activation, FAK can form a complex with Src family kinases, leading to the phosphorylation of downstream targets like p130cas and paxillin, which in turn modulate the actin cytoskeleton and gene expression.[17][20][21]

Q4: What are the expected outcomes of successful this compound treatment in sensitive cancer cells?

A4: In sensitive cancer cell lines, successful treatment with this compound should lead to a significant reduction in FAK protein levels.[10] This degradation is expected to inhibit cell migration, invasion, and proliferation.[10][11] For instance, in A549 non-small cell lung cancer cells, this compound has been shown to have strong antiproliferative activity and inhibit cell migration and invasion.[10]

Q5: What are essential controls to include in my this compound experiments?

A5: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control (e.g., DMSO): To control for the effects of the solvent used to dissolve the PROTAC.

  • Parent FAK Inhibitor: To compare the effects of FAK degradation versus FAK inhibition.[5]

  • Proteasome Inhibitor (e.g., MG132): To confirm that the degradation of FAK is proteasome-dependent. Co-treatment with a proteasome inhibitor should prevent FAK degradation.[6][7]

  • Negative Control PROTAC (if available): An inactive version of the PROTAC that does not bind to FAK or the E3 ligase can help to rule out off-target effects.

Key Experimental Protocols

Protocol 1: Western Blot for FAK Degradation
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against FAK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the percentage of FAK degradation relative to the vehicle control.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound for the desired duration (e.g., 72 hours).[8]

  • Assay Procedure:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizing Key Concepts

To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins binds FAK FAK Integrins->FAK activates Src Src FAK->Src recruits & activates FAK_Src_Complex FAK-Src Complex FAK->FAK_Src_Complex Src->FAK Src->FAK_Src_Complex p130cas p130cas FAK_Src_Complex->p130cas phosphorylates Paxillin Paxillin FAK_Src_Complex->Paxillin phosphorylates Proliferation_Survival Proliferation & Survival (e.g., via PI3K/Akt, MAPK/ERK) FAK_Src_Complex->Proliferation_Survival Actin_Cytoskeleton Actin Cytoskeleton (Cell Migration & Adhesion) p130cas->Actin_Cytoskeleton Paxillin->Actin_Cytoskeleton

Caption: Simplified FAK signaling pathway.

PROTAC_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation FAK FAK (Target Protein) PROTAC This compound FAK->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub_FAK Ubiquitinated FAK E3_Ligase->Ub_FAK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Proteasome Proteasome Ub_FAK->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for this compound.

Experimental_Workflow start Start: Hypothesis cell_culture 1. Cell Culture (Select appropriate cell line) start->cell_culture treatment 2. Treatment (this compound Dose-Response & Time-Course) cell_culture->treatment harvest 3. Cell Harvest & Lysis treatment->harvest western_blot 4a. Western Blot (Confirm FAK Degradation) harvest->western_blot viability_assay 4b. Cell Viability Assay (Assess Anti-proliferative Effect) harvest->viability_assay data_analysis 5. Data Analysis & Interpretation western_blot->data_analysis viability_assay->data_analysis unexpected_results Unexpected Results? data_analysis->unexpected_results troubleshooting Troubleshooting Guide unexpected_results->troubleshooting Yes conclusion Conclusion unexpected_results->conclusion No troubleshooting->treatment

Caption: A typical experimental workflow for evaluating this compound.

References

Validation & Comparative

A Comparative Guide to FAK PROTAC Degraders: B5 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase pivotal in cell adhesion, migration, and proliferation, has emerged as a promising therapeutic strategy in oncology. Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to induce FAK degradation, overcoming limitations of traditional kinase inhibitors by eliminating both the kinase and scaffolding functions of the protein. This guide provides a detailed comparison of the FAK PROTAC degrader B5 against other notable FAK PROTACs, supported by experimental data and detailed methodologies.

FAK Signaling Pathway Overview

Focal Adhesion Kinase (FAK) is a key mediator of signaling pathways initiated by integrins and growth factor receptors. Its activation triggers a cascade of events crucial for cell motility, survival, and proliferation. Understanding this pathway is essential for appreciating the mechanism of action of FAK-targeting PROTACs.

FAK_Signaling_Pathway cluster_0 Extracellular Matrix (ECM) cluster_1 Cell Membrane cluster_2 Intracellular Signaling ECM ECM Integrins Integrins ECM->Integrins binds FAK FAK Integrins->FAK activates GF_Receptor Growth Factor Receptor GF_Receptor->FAK activates Src Src FAK->Src recruits & activates p130Cas p130Cas FAK->p130Cas Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Src->FAK phosphorylates Cell_Mig Cell Migration & Invasion p130Cas->Cell_Mig Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt MAPK_ERK MAPK/ERK Pathway Ras->MAPK_ERK Cell_Pro Cell Proliferation & Survival Akt->Cell_Pro MAPK_ERK->Cell_Pro MAPK_ERK->Cell_Mig

Caption: FAK signaling cascade initiated by ECM and growth factors.

Performance Comparison of FAK PROTAC Degraders

The following table summarizes the in vitro performance of FAK PROTAC B5 and other prominent FAK degraders. The data is compiled from various studies and presented for comparative analysis. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and cell lines used.

PROTAC FAK Warhead E3 Ligase Ligand Cell Line IC50 (FAK affinity) DC50 (Degradation) Dmax (Max. Degradation) Key Findings
B5 Novel BinderPomalidomide (CRBN)A54914.9 nM[1]~10 nM (for 86.4% degradation)86.4% at 10 nM[1]Potent degradation and antiproliferative activity.[1]
GSK215 VS-4718VHL LigandA549Not Reported1.3 nM[2][3]>90%[2][4]Rapid and prolonged FAK degradation.[2]
FC-11 PF-562271Pomalidomide (CRBN)PA1Not Reported80 pM[5][6]>99% at 10 nM[7]Highly potent, picomolar degradation in various cell lines.[7]
BSJ-04-146 VS-4718 derivativeCRBN LigandPATU-8988T, MDA-MB-23126 nM[1]~10-30 nM[8]Not explicitly stated, but potent.Induces potent and durable degradation.[1][9]
PROTAC-3 Defactinib derivativeVHL LigandPC3Not Reported3.0 nM[10]Not explicitly stated, but effective.Outperforms defactinib in inhibiting cell migration and invasion.[11][12]
PROTAC A13 PF-562271 derivativePomalidomide (CRBN)A54926.4 nM[10][13][14]Not explicitly stated, but 85% degradation at 10 nM85% at 10 nM[10][13][14]Good antiproliferative and anti-invasion ability.[10][13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of FAK PROTACs.

FAK Degradation Assay (Western Blot)

This assay quantifies the reduction of FAK protein levels upon treatment with a PROTAC.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection & Analysis A Seed cells in culture plates B Treat with varying concentrations of PROTAC A->B C Incubate for a defined period (e.g., 24 hours) B->C D Lyse cells to extract proteins C->D E Quantify protein concentration (e.g., BCA assay) D->E F Separate proteins by size (SDS-PAGE) E->F G Transfer proteins to a membrane (e.g., PVDF) F->G H Block membrane and incubate with primary antibody (anti-FAK) G->H I Incubate with HRP-conjugated secondary antibody H->I J Detect signal using chemiluminescence I->J K Quantify band intensity to determine FAK levels J->K

Caption: Workflow for Western Blot analysis of FAK degradation.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., A549) are seeded in 6-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of the FAK PROTAC or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for FAK. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the FAK protein levels are normalized to the loading control. The DC50 and Dmax values are then calculated based on the dose-response curve.

Cell Migration and Invasion Assays

These assays assess the functional impact of FAK degradation on cancer cell motility.

Methodology (Transwell Assay):

  • Chamber Preparation: For invasion assays, the upper chambers of Transwell inserts (typically with an 8 µm pore size) are coated with a basement membrane extract like Matrigel. For migration assays, the inserts are left uncoated.

  • Cell Seeding: Cancer cells are serum-starved for several hours, then resuspended in a serum-free medium and seeded into the upper chamber of the Transwell inserts. The PROTAC of interest is added to the cell suspension.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell movement.

  • Incubation: The plates are incubated for a period that allows for cell migration or invasion (e.g., 24-48 hours).

  • Analysis: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have moved to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated/invaded cells is a measure of the treatment's effect.

Plasma Stability Assay

This assay evaluates the stability of the PROTAC molecule in a biological matrix.

Methodology:

  • Incubation: The FAK PROTAC is incubated in plasma (from human, mouse, or rat) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: The reaction is stopped by adding a solvent like acetonitrile, which also precipitates plasma proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent PROTAC.

  • Half-life Calculation: The percentage of the PROTAC remaining at each time point is plotted, and the half-life (t1/2) in plasma is calculated. A longer half-life indicates greater stability. For instance, PROTAC A13 was reported to have a plasma half-life of over 194.8 minutes.[10][13][14]

Conclusion

The development of FAK-targeting PROTACs represents a significant advancement in the pursuit of effective cancer therapies. This compound demonstrates potent degradation of FAK and promising anti-cancer activities. The comparative data presented in this guide highlights that while B5 is a strong candidate, other degraders such as GSK215 and FC-11 show exceptional potency, with DC50 values in the low nanomolar to picomolar range. The choice of a specific FAK PROTAC for further development will depend on a comprehensive evaluation of its efficacy, selectivity, pharmacokinetic properties, and safety profile. The experimental protocols outlined here provide a framework for such evaluations, enabling researchers to make informed decisions in the quest for novel cancer treatments.

References

Validating FAK PROTAC B5-Induced Phenotypes with Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of using FAK PROTAC B5 to induce a phenotype versus traditional genetic knockdown methods like siRNA and CRISPR/Cas9. We will delve into the experimental data supporting the phenotypic outcomes of these methods, provide detailed protocols for key experiments, and visualize the underlying biological and experimental processes.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, migration, proliferation, and survival.[1] Its dysregulation is frequently implicated in cancer progression and metastasis, making it a compelling therapeutic target.[1][2] PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic modality by inducing the degradation of a target protein rather than just inhibiting its enzymatic activity. This compound is a chemical degrader designed to specifically target FAK for ubiquitination and subsequent proteasomal degradation.[3][4]

Validating that the phenotype observed upon treatment with a PROTAC is indeed due to the degradation of the target protein is crucial. The gold standard for this validation is to compare the PROTAC-induced phenotype with that of genetic knockdown of the target protein. This guide will explore the similarities in phenotypic outcomes between this compound and FAK genetic knockdowns, providing researchers with the necessary information to confidently interpret their results.

Comparison of Phenotypic Outcomes: this compound vs. Genetic Knockdowns

Both this compound and genetic knockdown methods (siRNA and CRISPR) aim to reduce the levels of FAK protein in cells, leading to similar downstream biological consequences. The primary phenotypes associated with FAK depletion are the inhibition of cell proliferation, migration, and invasion.

While direct side-by-side comparative studies for this compound against genetic knockdowns are not yet widely published, we can compile and compare representative data from various studies to demonstrate the concordance of the resulting phenotypes.

Table 1: Comparison of FAK Protein Degradation/Knockdown Efficiency

MethodReagent/ToolCell LineConcentration/Dose% FAK ReductionReference
PROTAC This compoundA54910 nM86.4%[3][4]
siRNA FAK siRNASK-N-BE(2)10 nM~70-80%[5]
CRISPR CRISPR/Cas9MKN45N/A>95% (knockout)

Table 2: Comparative Effects on Cell Proliferation

MethodReagent/ToolCell LineConcentration% Inhibition of ProliferationReference
PROTAC This compoundA5490.14 µM (IC50)50%[3][4]
siRNA FAK siRNAHypertrophic Scar FibroblastsNot SpecifiedSignificant inhibition[6]
CRISPR FAK KnockoutFAK-/- p53+/+ embryo cellsN/ANear complete arrest

Table 3: Comparative Effects on Cell Migration and Invasion

MethodReagent/ToolCell LineConcentration% Inhibition of Migration/InvasionReference
PROTAC This compoundA5491.8 µMConcentration-dependent inhibition[3]
siRNA FAK siRNASK-N-BE(2)10 nM~79% inhibition of invasion[5]
CRISPR FAK KnockoutGastric Cancer CellsN/ASignificant reduction

Note: The data presented in these tables are compiled from different studies and are for illustrative purposes to show the similar phenotypic outcomes of FAK depletion by different methods. Direct quantitative comparison would require side-by-side experiments.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches, the following diagrams illustrate the FAK signaling pathway, the mechanism of this compound, and a typical experimental workflow for validation.

FAK_Signaling_Pathway FAK Signaling Pathway cluster_ecm Extracellular Matrix cluster_cell Cell Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Cell_Migration Cell_Migration FAK->Cell_Migration Actin Cytoskeleton Remodeling Src->FAK Phosphorylation Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation

Caption: FAK signaling cascade initiated by integrin engagement, leading to cell survival, proliferation, and migration.

PROTAC_Mechanism This compound Mechanism of Action FAK_PROTAC_B5 This compound Ternary_Complex Ternary Complex (FAK-PROTAC-E3) FAK_PROTAC_B5->Ternary_Complex FAK FAK Protein FAK->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation FAK Degradation Proteasome->Degradation

Caption: Mechanism of FAK degradation induced by the bifunctional this compound molecule.

Experimental_Workflow Workflow for Validating this compound Phenotype cluster_treatment Treatment Groups cluster_assays Phenotypic and Molecular Assays Control Vehicle Control Western_Blot Western Blot (FAK levels) Control->Western_Blot Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) Control->Proliferation_Assay Migration_Assay Migration Assay (e.g., Wound Healing, Transwell) Control->Migration_Assay Invasion_Assay Invasion Assay (e.g., Matrigel Transwell) Control->Invasion_Assay PROTAC This compound PROTAC->Western_Blot PROTAC->Proliferation_Assay PROTAC->Migration_Assay PROTAC->Invasion_Assay siRNA FAK siRNA siRNA->Western_Blot siRNA->Proliferation_Assay siRNA->Migration_Assay siRNA->Invasion_Assay CRISPR FAK CRISPR KO CRISPR->Western_Blot CRISPR->Proliferation_Assay CRISPR->Migration_Assay CRISPR->Invasion_Assay Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis Migration_Assay->Data_Analysis Invasion_Assay->Data_Analysis

Caption: A typical experimental workflow to compare the effects of this compound with genetic knockdowns.

Detailed Experimental Protocols

Here are detailed methodologies for the key experiments cited in this guide.

Western Blot for FAK Protein Levels
  • Cell Lysis:

    • Treat cells with this compound, transfect with FAK siRNA, or use FAK CRISPR knockout cells alongside a vehicle control.

    • After the desired incubation period, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against FAK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Cell Proliferation Assay (MTT)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound or use cells with FAK siRNA/CRISPR knockdown. Include a vehicle control.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control group.

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Cell Seeding:

    • Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Wound Creation:

    • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Add fresh medium containing the desired concentration of this compound or use FAK siRNA/CRISPR knockdown cells.

  • Image Acquisition:

    • Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis:

    • Measure the width of the wound at different points for each time point.

    • Calculate the percentage of wound closure relative to the initial wound area.

Cell Invasion Assay (Matrigel Transwell Assay)
  • Chamber Preparation:

    • Rehydrate Matrigel-coated Boyden chambers (8 µm pore size) with serum-free medium for 2 hours at 37°C.

  • Cell Preparation:

    • Harvest cells treated with this compound or FAK siRNA/CRISPR knockdown cells and resuspend them in serum-free medium.

  • Cell Seeding:

    • Seed 5 x 10^4 cells into the upper chamber of the transwell.

  • Chemoattractant:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation:

    • Incubate for 24-48 hours at 37°C.

  • Cell Removal and Staining:

    • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification:

    • Count the number of stained cells in several random fields under a microscope.

    • Express the results as the average number of invaded cells per field.

Conclusion

References

Selectivity profile of Fak protac B5 against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the Focal Adhesion Kinase (FAK) PROTAC degrader, B5, with other notable FAK inhibitors and PROTACs. The focus is on the selectivity profile, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodologies.

Introduction to FAK Targeting

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and hyperactivity are linked to the progression and metastasis of various cancers.[1][2] FAK's functions are mediated through both its kinase activity and its kinase-independent scaffolding roles.[1][2][3] While small-molecule kinase inhibitors can block the enzymatic function of FAK, they leave the scaffolding functions intact.[4][5] This limitation has spurred the development of Proteolysis Targeting Chimeras (PROTACs), which induce the degradation of the entire FAK protein, thereby abrogating both its enzymatic and scaffolding functions.[4][5][6]

Fak protac B5 is a potent FAK degrader with a reported IC50 value of 14.9 nM for FAK inhibition.[3][6] It demonstrates strong FAK degradation activity, achieving 86.4% reduction of FAK protein at a 10 nM concentration in A549 non-small cell lung cancer cells.[3][6] This guide compares its on-target potency with alternative FAK-targeting compounds for which extensive selectivity data is available.

FAK Signaling Pathway

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix to intracellular pathways that control key cellular processes.

FAK signaling pathway and points of therapeutic intervention.

Comparative Analysis of On-Target Potency

This table summarizes the biochemical and cellular potency of this compound against FAK and the closely related Proline-rich tyrosine kinase 2 (Pyk2), compared to other well-characterized FAK inhibitors and PROTACs.

CompoundTypeFAK IC₅₀ (nM)Pyk2 IC₅₀ (nM)FAK DegradationCell Line
This compound PROTAC 14.9 [3][6]N/A DC₅₀ <10 nM (~86% at 10 nM) [3][6]A549
Defactinib (VS-6063)Inhibitor0.6[7]0.6N/A-
PF-562271Inhibitor1.5[3][8]14[3]N/A-
VS-4718Inhibitor1.5[8]N/AN/A-
PROTAC A13PROTAC26.4[4][7]N/ADC₅₀ <10 nM (~85% at 10 nM)[4][7]A549
BSJ-04-175Inhibitor22623[1]N/A-
BSJ-04-146PROTACN/AN/APotent degradation at 10-100 nM[1][9][10]PATU-8988T
PROTAC-3PROTACN/AN/ADC₅₀ = 3.0 nM[4]PC3

N/A: Data not publicly available.

Kinase Selectivity Profile Comparison

A key attribute of a high-quality chemical probe or drug candidate is its selectivity against other kinases. While a broad kinome-wide selectivity profile for this compound is not publicly available, data from other FAK-targeting compounds highlight the importance of this characterization. VS-4718, a potent FAK inhibitor, also shows activity against several other kinases.[1] In contrast, the PROTAC BSJ-04-146, derived from a more selective inhibitor, demonstrates a much cleaner off-target profile.[1][10]

The following table presents KINOMEscan data for VS-4718 and the highly selective PROTAC BSJ-04-146, reported as percent of control (% Ctrl) where a lower value indicates stronger binding.

Kinase TargetVS-4718 (% Ctrl at 1 µM)BSJ-04-146 (% Ctrl at 1 µM)
FAK (PTK2) 0.3 1.1
Pyk2 (PTK2B) 1.2 35
PLK11.493
STK332.586
ULK15.296
TAOK15.994
RSK16.190
CLK19.496
WEE110100
AURKA18100

Data sourced from Koide et al. and associated publications.[1][9][11] This comparison underscores that the selectivity of a PROTAC is heavily influenced by the specificity of its parent inhibitor warhead. BSJ-04-146 shows remarkable selectivity for FAK, with minimal interaction with other kinases at the tested concentration, making it a superior tool for specifically interrogating FAK biology compared to less selective compounds.[1][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for the key assays used to characterize FAK inhibitors and PROTACs.

Kinase Inhibition Assay (HTRF® KinEASE™-TK)

This protocol is adapted from methodologies used to assess the biochemical inhibitory activity of FAK-targeting compounds like PROTAC A13.[4]

Objective: To determine the IC₅₀ value of a compound against FAK kinase.

Materials:

  • Recombinant FAK enzyme (e.g., from Carna Biosciences)

  • HTRF® KinEASE™-TK kit (Cisbio)

  • TK Substrate-biotin

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[12]

  • Test compounds (serially diluted)

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then in kinase reaction buffer.

  • Add 4 µL of the diluted compound to the wells of a 384-well plate.

  • Add 8 µL of a master mix containing FAK enzyme and TK Substrate-biotin in kinase reaction buffer to each well.

  • Initiate the kinase reaction by adding 8 µL of ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding Streptavidin-XL665 and TK Antibody-Cryptate according to the kit manufacturer's instructions.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and plot the results against compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Cellular FAK Degradation Assay (Western Blot)

This protocol describes the standard method to quantify the degradation of a target protein following PROTAC treatment.

Objective: To determine the extent and concentration-dependence of FAK protein degradation induced by a PROTAC.

Materials:

  • A549 cells (or other relevant cell line)

  • Cell culture medium and reagents

  • Test PROTAC (e.g., this compound)

  • Proteasome inhibitor (e.g., Carfilzomib or MG-132) as a control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies: anti-FAK, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed A549 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 1 nM to 1000 nM) for a defined period (e.g., 4, 8, or 24 hours).

  • For mechanism validation, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.

  • After treatment, wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein amounts for all samples, mix with Laemmli buffer, and denature by heating.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against FAK and β-actin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the FAK signal to the β-actin signal and express the results as a percentage of the vehicle-treated control.

Workflow for Western Blot based protein degradation assay.

Conclusion

This compound is a highly potent degrader of Focal Adhesion Kinase, demonstrating superior or comparable on-target activity to other published FAK PROTACs like A13. The principle of targeted protein degradation offers a significant advantage over traditional inhibition by eliminating both the kinase and scaffolding functions of FAK, potentially leading to more robust biological responses.

However, the comprehensive selectivity profile of a PROTAC is a critical determinant of its utility as a chemical probe and its potential as a therapeutic. As demonstrated by the comparison between VS-4718-based PROTACs and the highly selective BSJ-04-146, the specificity of the inhibitor warhead is paramount. While this compound shows excellent on-target potency, a full kinome-wide assessment would be necessary to fully characterize its off-target profile and confirm its specificity. For researchers studying FAK-dependent processes, selecting a degrader with a well-documented and narrow selectivity profile, such as BSJ-04-146, is advisable to ensure that observed phenotypes are attributable to the loss of FAK and not confounding off-target effects.

References

A Head-to-Head Battle: Benchmarking FAK PROTAC B5 Against a Field of Published FAK Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeted degradation of Focal Adhesion Kinase (FAK) represents a promising frontier in oncology. This guide provides an objective comparison of the novel FAK PROTAC B5 against other prominent published FAK degraders, supported by a comprehensive review of available experimental data.

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression is implicated in the progression and metastasis of various cancers.[1][2][3][4][5] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of target proteins, such as FAK, rather than merely inhibiting their enzymatic activity.[6][7] This approach has the potential to overcome the limitations of traditional kinase inhibitors.[6] This report benchmarks this compound against other well-documented FAK degraders: PROTAC-3, BI-3663, FC-11, GSK215, BSJ-04-146, and F2.

Comparative Degradation Efficiency and Potency

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable). A lower DC50 value indicates higher potency.

DegraderWarheadE3 Ligase LigandDC50DmaxCell Line(s)Reference(s)
This compound FAK InhibitorUndisclosedIC50: 14.9 nM (FAK affinity)86.4% degradation @ 10 nMA549[8][9][10][11]
PROTAC-3 DefactinibVHL3.0 nMNot ReportedPC3[6][12]
BI-3663 BI-4464Cereblon25-30 nM>80% - 95%A549, Hep3B2.1-7, and 11 HCC cell lines[5][8][13][14]
FC-11 PF-562271Cereblon40 pM - 370 pM99% @ 10 nMPA1, TM3, MDA-MB-436, LNCaP, Ramos[9][10][15][16][17][18]
GSK215 VS-4718VHL1.3 nM90% - 99%A549, MCF-7[1][2][3][19][20]
BSJ-04-146 BSJ-04-175CRBN~10–30 nMNot ReportedA549, MDA-MB-231, PATU-8988T[7][21][22][23][24]
F2 IN10018CRBN27.72 nM (FAK), 60.10 nM (p-FAK)Not ReportedMDA-MB-231[25]

Note: IC50 values represent the concentration required to inhibit FAK's kinase activity by 50%, while DC50 values represent the concentration required to degrade 50% of FAK protein. These are different measures of a compound's effectiveness.

Cellular Activity: Proliferation, Migration, and Invasion

Beyond protein degradation, the functional impact of these PROTACs on cancer cells is a critical determinant of their therapeutic potential.

DegraderAnti-proliferative ActivityAnti-migration/invasion ActivityCell Line(s)Reference(s)
This compound IC50: 0.14 µMInhibits migration and invasion in a concentration-dependent manner.A549[8][9][11]
PROTAC-3 Outperforms defactinib in inhibiting cell migration and invasion.Outperforms defactinib in inhibiting cell migration and invasion.Breast cancer cells[12]
BI-3663 Did not display more potent antiproliferative activity than the parent inhibitor BI-4464.Not Reported12 cell lines[6]
FC-11 More effectively inhibited cell migration and invasion compared to defactinib.More effectively inhibited cell migration and invasion compared to defactinib.Hepatocellular carcinoma cells[17]
GSK215 Inhibits cell proliferation.Suppresses cell motility.MCF-7, A549[2][19]
BSJ-04-146 Pronounced improved activity on cell viability in 3D spheroids compared to kinase inhibition.Markedly improved impact on cell migration compared to FAK inhibitors.PATU-8988T, MDA-MB-231[22][23]
F2 IC50 values of 0.73 µM (4T1), 1.09 µM (MDA-MB-231), 5.84 µM (MDA-MB-468), 3.05 µM (MDA-MB-435).Significantly decreased cell adhesion, migration, and invasion.4T1, MDA-MB-231[25]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the FAK signaling pathway, the general mechanism of PROTACs, and a typical experimental workflow for evaluating FAK degraders.

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell ECM ECM Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos Activation PI3K PI3K FAK->PI3K Activation Src->FAK Phosphorylation Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Cell_Responses Cellular Responses (Proliferation, Migration, Survival) Akt->Cell_Responses ERK->Cell_Responses

FAK Signaling Pathway

PROTAC_Mechanism FAK FAK Protein (Target) Ternary_Complex Ternary Complex (FAK-PROTAC-E3) FAK->Ternary_Complex PROTAC PROTAC (e.g., this compound) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_FAK Ubiquitinated FAK Ubiquitination->Ub_FAK Proteasome Proteasome Ub_FAK->Proteasome Degradation Degradation Proteasome->Degradation Degradation->Peptides FAK is degraded

PROTAC Mechanism of Action

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, MDA-MB-231) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations and time points) Cell_Culture->PROTAC_Treatment Western_Blot 3. Western Blot (Measure FAK protein levels - DC50, Dmax) PROTAC_Treatment->Western_Blot Viability_Assay 4. Cell Viability Assay (e.g., MTT, CCK-8) PROTAC_Treatment->Viability_Assay Migration_Assay 5. Migration/Invasion Assay (e.g., Wound Healing, Transwell) PROTAC_Treatment->Migration_Assay Quantification 6. Data Quantification (Densitometry, IC50/DC50 calculation) Western_Blot->Quantification Viability_Assay->Quantification Migration_Assay->Quantification Comparison 7. Comparative Analysis (Benchmark against other degraders) Quantification->Comparison

References

Reproducibility of FAK Degradation: A Comparative Analysis of Fak protac B5 and Other Key PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and efficacy of tool compounds is paramount. This guide provides a comparative analysis of the performance of Fak protac B5 and other prominent FAK-targeting PROTACs, with a focus on the reproducibility of FAK degradation across different studies. The information is presented to aid in the selection of the most appropriate chemical tools for research and development in the FAK signaling pathway.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to target FAK by inducing its degradation. This guide focuses on this compound and compares its FAK degradation capabilities with other widely studied FAK PROTACs, including A13, FC-11, PROTAC-3, GSK215, BSJ-04-146, and BI-3663.

Quantitative Comparison of FAK Degradation

The following table summarizes the key quantitative data on FAK degradation induced by different PROTACs across various cell lines as reported in the literature. This allows for a direct comparison of their potency and efficacy.

PROTACCell LineDC50DmaxTime (h)Publication
This compound A549Not Reported86.4% at 10 nM8Sun et al., 2022[1]
A13 A549Not Reported85% at 10 nMNot ReportedQin et al., 2022
FC-11 Various310 pM>90%8Gao et al., 2020[2]
PROTAC-3 PC33.0 nMNot ReportedNot ReportedBurdsall et al., 2018
GSK215 A5491.3 nM>90%2Law et al., 2021
BSJ-04-146 PATU-8988T~1-10 nM>90%4Koide et al., 2023[3]
BI-3663 A54927 nM95%18Popow et al., 2019[4]
BI-3663 Hep3B2.1-7~25 nM>90%18Popow et al., 2019[4]

Experimental Methodologies for FAK Degradation Assessment

The reproducibility of experimental data is critically dependent on the methodologies employed. The primary method for quantifying FAK degradation in the cited studies is Western blotting. Below is a generalized protocol compiled from the methodologies described in the referenced publications.

General Western Blot Protocol for FAK Degradation
  • Cell Culture and Treatment: Cells are cultured in appropriate media and seeded in multi-well plates. Once confluent, the cells are treated with the respective FAK PROTAC at various concentrations for the indicated time points. A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for FAK overnight at 4°C. Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The level of FAK degradation is calculated by normalizing the FAK band intensity to the loading control and then comparing it to the vehicle-treated control.

Visualizing the FAK Degradation Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams were generated using the DOT language.

FAK_Degradation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis Seeding Seed Cells Treatment Treat with this compound Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-FAK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Degradation_Calc Calculate % Degradation Normalization->Degradation_Calc

Caption: Experimental workflow for assessing FAK protein degradation.

FAK_Signaling_Pathway cluster_PROTAC_Action PROTAC-mediated Degradation cluster_Downstream_Signaling Downstream Signaling Fak_protac_B5 This compound E3_Ligase E3 Ubiquitin Ligase Fak_protac_B5->E3_Ligase Recruits FAK FAK Protein Fak_protac_B5->FAK Binds Ubiquitination Ubiquitination E3_Ligase->Ubiquitination FAK->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation FAK Degradation Proteasome->Degradation pFAK p-FAK Degradation->pFAK Inhibits Integrins Integrins Integrins->pFAK Growth_Factors Growth Factors Growth_Factors->pFAK Src Src pFAK->Src Cell_Migration Cell Migration pFAK->Cell_Migration PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation

Caption: FAK signaling pathway and the mechanism of PROTAC-mediated degradation.

Conclusion

This comparative guide provides a snapshot of the FAK degradation capabilities of this compound and other key FAK-targeting PROTACs. The quantitative data, presented in a clear tabular format, allows for a straightforward comparison of their potencies and efficacies in specific cellular contexts. The detailed experimental protocol for Western blotting offers a foundation for reproducing and validating these findings.

The reproducibility of FAK degradation is influenced by the specific PROTAC, the cell line used, and the experimental conditions. While this compound demonstrates significant FAK degradation, other PROTACs such as GSK215 and FC-11 show higher potency with DC50 values in the low nanomolar and picomolar range, respectively. Researchers should consider these factors when selecting a FAK PROTAC for their studies. The provided diagrams of the experimental workflow and the FAK signaling pathway serve as valuable visual aids for understanding the practical and biological aspects of FAK degradation by PROTACs. This guide aims to facilitate informed decisions in the pursuit of novel cancer therapeutics targeting the FAK pathway.

References

Designing Rigorous Negative Control Experiments for Fak Protac B5 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the use of PROTACs (Proteolysis Targeting Chimeras) has emerged as a powerful strategy to eliminate disease-causing proteins. Fak protac B5 is a novel degrader that has demonstrated potent anti-proliferative and anti-migration activity by targeting Focal Adhesion Kinase (FAK) for degradation.[1][2][3] To ensure the observed biological effects are specifically due to the degradation of FAK, the design and implementation of meticulous negative control experiments are paramount. This guide provides a comparative framework for designing these essential controls, complete with experimental protocols and data presentation strategies.

Understanding the Mechanism of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to FAK and another ligand that recruits an E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of FAK, marking it for degradation by the proteasome.[2] Based on its structural components, this compound utilizes the Cereblon (CRBN) E3 ligase.[6][7] This understanding is crucial for designing appropriate negative controls.

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Caption: Mechanism of Action of this compound.

Key Negative Control Strategies

To validate that the effects of this compound are due to FAK degradation via the intended mechanism, a multi-pronged approach using different negative controls is recommended. Each control addresses a specific aspect of the PROTAC's function.

dot

Negative_Controls cluster_0 PROTAC-Mediated Degradation cluster_1 Negative Control Strategies Fak_Protac_B5 This compound FAK FAK Fak_Protac_B5->FAK CRBN CRBN Fak_Protac_B5->CRBN Inactive_Epimer Inactive Epimer (CRBN Binding Mutant) FAK_Mutant FAK Mutant (Binding Site Altered) Inhibitor_Only FAK Inhibitor Alone E3_Ligase_KO CRBN Knockout/Downregulation Degradation Degradation

Caption: Overview of Negative Control Strategies.

Inactive Epimer/Stereoisomer Control

An ideal chemical negative control is a molecule that is structurally highly similar to the active PROTAC but is deficient in a key interaction. For CRBN-recruiting PROTACs like this compound, this can be achieved by modifying the glutarimide moiety of the CRBN ligand, for instance, through N-methylation, which abrogates binding to CRBN.[8]

Target Engagement Control (FAK Mutant)

To confirm that the PROTAC's effects are dependent on its binding to FAK, a cellular system expressing a mutant FAK that does not bind the FAK ligand portion of the PROTAC is invaluable. While a direct inhibitor-binding site mutant can be challenging to generate without affecting kinase function, a powerful alternative is to use a mutant that disrupts a key interaction for FAK's function and localization, such as the FAK I936/I998 mutant in the FAT domain, which fails to localize to focal adhesions and does not bind paxillin.[9] This control helps to dissect the consequences of degrading FAK from different cellular compartments.

Competitive Inhibition

Pre-treatment of cells with a high concentration of a free FAK inhibitor (the same used in the PROTAC or a different one) should compete with this compound for binding to FAK and thus rescue the degradation. Similarly, pre-treatment with a high concentration of a CRBN ligand (e.g., pomalidomide) should block the PROTAC's interaction with the E3 ligase and prevent FAK degradation.

E3 Ligase Knockout/Downregulation

To definitively prove the involvement of CRBN, experiments should be conducted in cells where CRBN has been knocked out (using CRISPR/Cas9) or its expression is significantly downregulated (using siRNA or shRNA). In such cells, this compound should fail to induce FAK degradation.

Comparative Data Summary

The following table summarizes the expected outcomes for this compound and the proposed negative controls in key validation experiments.

Experiment This compound Inactive Epimer FAK Mutant (non-binding) FAK Inhibitor Pre-treatment CRBN Knockout Cells
FAK Protein Level (Western Blot) DecreaseNo ChangeNo ChangeNo ChangeNo Change
FAK Ubiquitination (IP-Western) IncreaseNo ChangeNo ChangeNo ChangeNo Change
Cell Migration/Invasion DecreaseNo ChangeBaseline (Potentially altered)No Change (vs. inhibitor alone)No Change
Cell Proliferation DecreaseNo ChangeBaseline (Potentially altered)No Change (vs. inhibitor alone)No Change

Detailed Experimental Protocols

Western Blot for FAK Degradation

Objective: To quantify the reduction in total FAK protein levels following treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., A549) and allow them to adhere overnight. Treat with this compound and negative controls at various concentrations (e.g., 1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against FAK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10][11][12]

  • Quantification: Densitometry analysis of the bands to quantify the relative FAK protein levels.

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Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection

Caption: Western Blot Experimental Workflow.

Ubiquitination Assay (Immunoprecipitation-Western Blot)

Objective: To detect the increase in ubiquitinated FAK.

Protocol:

  • Cell Treatment: Treat cells with this compound, negative controls, and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 1-4 hours) to allow ubiquitinated FAK to accumulate.

  • Cell Lysis: Lyse cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, followed by dilution in a non-denaturing buffer.

  • Immunoprecipitation: Incubate cell lysates with an anti-FAK antibody overnight at 4°C to pull down FAK.

  • Washing and Elution: Wash the antibody-protein complexes to remove non-specific binding and elute the proteins.

  • Western Blot: Perform Western blotting on the eluted samples using an anti-ubiquitin antibody to detect polyubiquitinated FAK.[13][14]

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Ubiquitination_Assay_Workflow Cell Treatment\n(with Proteasome Inhibitor) Cell Treatment (with Proteasome Inhibitor) Cell Lysis Cell Lysis Cell Treatment\n(with Proteasome Inhibitor)->Cell Lysis Immunoprecipitation\n(anti-FAK) Immunoprecipitation (anti-FAK) Cell Lysis->Immunoprecipitation\n(anti-FAK) Western Blot\n(anti-Ubiquitin) Western Blot (anti-Ubiquitin) Immunoprecipitation\n(anti-FAK)->Western Blot\n(anti-Ubiquitin)

Caption: Ubiquitination Assay Workflow.

Cell Migration and Invasion Assays (Boyden Chamber Assay)

Objective: To assess the functional consequence of FAK degradation on cell motility.

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

  • Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium.

  • Treatment: Add this compound or negative controls to the upper chamber.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 12-48 hours.

  • Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

  • Quantification: Count the number of stained cells in multiple fields of view under a microscope.[15][16][17][18]

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Migration_Assay_Workflow Prepare Chambers Prepare Chambers Seed Cells Seed Cells Prepare Chambers->Seed Cells Add Treatment & Chemoattractant Add Treatment & Chemoattractant Seed Cells->Add Treatment & Chemoattractant Incubate Incubate Add Treatment & Chemoattractant->Incubate Remove Non-migrated Cells Remove Non-migrated Cells Incubate->Remove Non-migrated Cells Stain Migrated Cells Stain Migrated Cells Remove Non-migrated Cells->Stain Migrated Cells Quantify Quantify Stain Migrated Cells->Quantify

Caption: Cell Migration/Invasion Assay Workflow.

By employing a combination of these well-designed negative controls, researchers can confidently attribute the observed cellular and molecular effects of this compound to the specific, CRBN-mediated degradation of FAK, thereby ensuring the robustness and reproducibility of their findings.

References

Assessing the cross-reactivity of Fak protac B5 in different cell types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the FAK (Focal Adhesion Kinase) PROTAC B5, focusing on its performance and the critical aspect of cross-reactivity across different cell types. While specific cross-reactivity data for FAK PROTAC B5 is not extensively published, this document outlines the established methodologies and presents data from comparable FAK PROTACs to guide researchers in their own assessments.

Introduction to this compound

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[1] Its overexpression is linked to the progression of various cancers, making it a prime therapeutic target.[1] PROTACs (Proteolysis Targeting Chimeras) are a novel therapeutic modality that induces the degradation of a target protein rather than just inhibiting its enzymatic activity.[1][2] This offers the advantage of eliminating both the kinase and scaffolding functions of FAK.[2]

This compound is a potent degrader of FAK with a reported IC50 of 14.9 nM.[3] It has demonstrated strong FAK degradation activity and antiproliferative effects in non-small cell lung cancer (A549) cells.[3][4]

Mechanism of Action of FAK PROTACs

FAK PROTACs are heterobifunctional molecules. One end binds to FAK, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of FAK, marking it for degradation by the proteasome.

FAK_PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation FAK FAK Protein FAK_PROTAC_E3 FAK-PROTAC-E3 Complex FAK->FAK_PROTAC_E3 Binds PROTAC This compound PROTAC->FAK_PROTAC_E3 E3 E3 Ubiquitin Ligase E3->FAK_PROTAC_E3 Recruits PolyUb_FAK Polyubiquitinated FAK FAK_PROTAC_E3->PolyUb_FAK Ubiquitination Ub Ubiquitin Ub->FAK_PROTAC_E3 Proteasome Proteasome PolyUb_FAK->Proteasome Recognition Degraded_FAK Degraded FAK Peptides Proteasome->Degraded_FAK Degradation

Figure 1: General mechanism of action of a FAK PROTAC.

Performance Data of this compound and Alternatives

The following table summarizes the available performance data for this compound and compares it with other notable FAK PROTACs. It is important to note that direct cross-reactivity data for B5 is limited in the public domain.

PROTAC FAK Binder E3 Ligase Recruited Target Cell Line(s) Potency (IC50/DC50) FAK Degradation Selectivity Data Available? Reference(s)
This compound PF-562271 derivativePomalidomide (CRBN)A549IC50: 14.9 nM (FAK affinity)IC50: 0.14 µM (antiproliferative)86.4% at 10 nMNo comprehensive public data[4]
BSJ-04-146 BSJ-04-175Thalidomide (CRBN)PATU-8988T, Panc-1IC50: 26 nM (FAK affinity)DC50: <10 nMPotent and durable degradationYes (KINOMEscan and quantitative proteomics show high selectivity)[5]
FC-11 PF-562271Thalidomide (CRBN)PA1, various cell linesDC50: picomolar rangeRapid and reversible degradationNot specified[6]
PROTAC-3 DefactinibVHL LigandPC3DC50: 3.0 nMPotent degradationNot specified[7]
F2 IN10018Not specified4T1, MDA-MB-231, MDA-MB-468, MDA-MB-435IC50: 0.73-5.84 µM (antiproliferative)Significant degradationNot specified[8]

Assessing Cross-Reactivity: Experimental Protocols

To rigorously assess the cross-reactivity of this compound, a combination of proteome-wide analysis and functional cell-based assays in various cell types is recommended.

Global Proteomics for Off-Target Analysis

Quantitative mass spectrometry-based proteomics is the gold standard for identifying off-target effects of PROTACs. This involves treating different cell lines with this compound and a vehicle control, followed by protein extraction, digestion, and mass spectrometry to globally quantify protein abundance changes.

Proteomics_Workflow cluster_0 Experimental Workflow Cell_Culture Culture Different Cell Lines Treatment Treat with this compound and Vehicle Control Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Labeling Peptide Labeling (e.g., TMT) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Analysis Data Analysis: Protein Quantification and Identification LC_MS->Data_Analysis Migration_Invasion_Workflow cluster_0 Transwell Assay Workflow Start Seed Cells in Serum-Free Media in Upper Chamber of Transwell Insert Coating For Invasion Assay: Coat Insert with Matrigel Start->Coating Chemoattractant Add Chemoattractant (e.g., FBS) to Lower Chamber Start->Chemoattractant Coating->Chemoattractant Incubation Incubate for 24-48 hours Chemoattractant->Incubation Removal Remove Non-Migrated/Invaded Cells from Upper Surface Incubation->Removal Staining Stain Migrated/Invaded Cells on Lower Surface Removal->Staining Quantification Image and Quantify Stained Cells Staining->Quantification

References

Safety Operating Guide

Personal protective equipment for handling Fak protac B5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with FAK PROTAC B5. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Appropriate PPE is mandatory to prevent exposure.

Summary of Hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or when generating dust/aerosols.Avoids inhalation of dust or aerosols.

Experimental Workflow for Handling this compound

The following workflow outlines the standard operating procedure for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Well-Ventilated Workspace (e.g., Fume Hood) a->b c Weigh this compound b->c Proceed to Handling d Dissolve in Appropriate Solvent (e.g., DMSO) c->d e Perform Experiment d->e f Decontaminate Surfaces with Alcohol e->f Experiment Complete g Dispose of Contaminated Waste in Approved Container f->g h Remove and Dispose of PPE g->h

Caption: Standard operational workflow for handling this compound.

Mechanism of Action: PROTAC-Mediated FAK Degradation

This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Focal Adhesion Kinase (FAK).[2][3][4][5] It functions by forming a ternary complex between FAK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.[3][5]

G cluster_0 This compound Action cluster_1 Cellular Degradation Pathway FAK_PROTAC_B5 This compound Ternary_Complex Ternary Complex (FAK - PROTAC - E3 Ligase) FAK_PROTAC_B5->Ternary_Complex FAK FAK Protein FAK->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of FAK Ternary_Complex->Ubiquitination Triggers Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation FAK Degradation Proteasome->Degradation

Caption: Mechanism of FAK protein degradation mediated by this compound.

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
Eye Contact Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician.[1]
Inhalation Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]

In case of a spill, evacuate the area and ensure adequate ventilation. Use full personal protective equipment. Absorb spills with an inert liquid-binding material and decontaminate surfaces with alcohol.[1]

Storage and Disposal Plan

Storage:

  • Store the solid compound at -20°C.

  • Store solutions in DMSO at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[4]

  • Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]

Disposal: All waste materials, including empty containers, contaminated PPE, and unused product, must be disposed of in accordance with local, state, and federal regulations.

Disposal Protocol:

  • Collect Waste: Segregate all this compound-contaminated waste into a clearly labeled, sealed container.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Approved Plant: Dispose of the contents and container at an approved waste disposal plant.[1]

  • Avoid Environmental Release: Do not allow the product to enter drains or water courses.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.